molecular formula C8H11NO2S B1627584 2,6-Dimethylbenzenesulfonamide CAS No. 24010-56-8

2,6-Dimethylbenzenesulfonamide

Cat. No.: B1627584
CAS No.: 24010-56-8
M. Wt: 185.25 g/mol
InChI Key: ZEBMBNNVUIWRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylbenzenesulfonamide is a substituted aromatic sulfonamide that serves as a versatile building block in advanced chemical research and development. Its primary research value lies in the synthesis of complex polyheterocyclic cage compounds, which are of significant interest in the field of high-energy materials . The compound acts as a key ammonia derivative in acid-catalyzed condensations with aldehydes, such as glyoxal, to form sophisticated aza- and oxaazaisowurtzitane scaffolds . These scaffolds are critical precursors to high-performance explosives like CL-20 and TEX, which are studied for their superior density and detonation velocity compared to conventional materials . Furthermore, the structural features of 2,6-dimethylbenzenesulfonamide, including the steric influence of the ortho-methyl groups and the electron-withdrawing sulfonamide group, make it a candidate for exploring novel reaction pathways. Research indicates that sulfonamides of this type can participate in unique transformations, such as acting as a substrate in Friedel-Crafts reactions with activated arenes, opening routes to symmetric and asymmetric aromatic sulfones without the need for traditional multi-step syntheses . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBMBNNVUIWRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554214
Record name 2,6-Dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24010-56-8
Record name 2,6-Dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 2,6-Dimethylbenzenesulfonamide (CAS 24010-56-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethylbenzenesulfonamide (CAS 24010-56-8), often referred to as 2,6-xylenesulfonamide, represents a critical structural scaffold in medicinal chemistry and organic synthesis. Distinguished by the steric bulk of two ortho-methyl groups flanking the sulfonamide moiety, this compound serves as a vital "steric probe" in the development of selective Carbonic Anhydrase (CA) inhibitors. Unlike its unhindered counterparts, the 2,6-dimethyl substitution pattern restricts rotational freedom and imposes specific geometrical constraints within enzyme active sites, enabling researchers to fine-tune selectivity between cytosolic (e.g., hCA I, II) and tumor-associated (e.g., hCA IX, XII) isoforms. Beyond drug discovery, it functions as a robust intermediate in the synthesis of polysulfonamides and complex sulfonylurea herbicides.

Part 1: Chemical Profile & Physicochemical Properties[1]

Identity & Core Data
PropertySpecification
CAS Registry Number 24010-56-8
IUPAC Name 2,6-Dimethylbenzenesulfonamide
Synonyms 2,6-Xylenesulfonamide; Benzenesulfonamide, 2,6-dimethyl-
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water
pKa ~10.5 (Sulfonamide NH, estimated based on structural analogs)
Structural Significance

The defining feature of 2,6-dimethylbenzenesulfonamide is the "Ortho-Effect." The two methyl groups at positions 2 and 6 create a steric "sandwich" around the sulfonamide group (


).
  • Rotational Barrier: The C(aryl)–S bond rotation is restricted, forcing the sulfonamide group into a specific conformation relative to the phenyl ring.

  • Electronic Influence: While methyl groups are weak electron donors, their primary contribution here is steric, preventing the approach of bulky nucleophiles or restricting binding in tight enzymatic pockets.

Part 2: Synthesis & Production Protocols

Industrial & Laboratory Synthesis Routes

Direct chlorosulfonation of m-xylene (1,3-dimethylbenzene) typically yields the thermodynamically favored 2,4-isomer due to steric hindrance at the 2-position. Therefore, the authoritative route for high-purity 2,6-dimethylbenzenesulfonamide utilizes 2,6-Dimethylaniline (2,6-Xylidine) as the starting material via a Diazonium salt intermediate (Meerwein Sulfonation).

Synthesis Workflow (Graphviz Diagram)

SynthesisRoute Start 2,6-Dimethylaniline (2,6-Xylidine) Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter1 Diazonium Salt [Ar-N2]+ Cl- Step1->Inter1 Formation of N2+ Step2 Meerwein Sulfonation (SO2, CuCl2, AcOH) Inter1->Step2 Sandmeyer-type Inter2 2,6-Dimethylbenzenesulfonyl Chloride Step2->Inter2 -N2 gas Step3 Amination (NH4OH or NH3 gas) Inter2->Step3 Nucleophilic Attack Product 2,6-Dimethylbenzenesulfonamide (CAS 24010-56-8) Step3->Product Final Product

Figure 1: The Meerwein sulfonation pathway ensures regiospecificity, avoiding the formation of the 2,4-isomer common in direct chlorosulfonation.[1]

Validated Experimental Protocol

Note: All procedures must be performed in a fume hood due to the generation of SO₂ and HCl gases.

  • Diazotization: Dissolve 2,6-dimethylaniline (1 eq) in concentrated HCl (3 eq) and cool to -5°C. Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <0°C.

  • Sulfonylation: Prepare a saturated solution of SO₂ in glacial acetic acid containing catalytic CuCl₂. Pour the cold diazonium solution into the SO₂ mixture. Stir until N₂ evolution ceases (approx. 1-2 hours).

  • Isolation: Pour the reaction mixture into ice water. The 2,6-dimethylbenzenesulfonyl chloride will precipitate as an oil or solid. Extract with dichloromethane (DCM).

  • Amination: Treat the DCM solution of the sulfonyl chloride with aqueous ammonium hydroxide (excess) or bubble anhydrous NH₃ gas at 0°C.

  • Purification: Evaporate solvent and recrystallize from ethanol/water to yield pure 2,6-dimethylbenzenesulfonamide.

Part 3: Pharmacological Relevance (Carbonic Anhydrase Inhibition)

Mechanism of Action

Sulfonamides coordinate to the Zinc ion (


) in the active site of Carbonic Anhydrases. The 2,6-dimethylbenzenesulfonamide scaffold acts as a molecular probe  for the hydrophobic pocket of the enzyme.
  • Zinc Binding: The deprotonated sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion, displacing the catalytic water molecule/hydroxide ion.
  • Steric Selectivity: The ortho-methyl groups clash with amino acid residues (e.g., Val121, Leu198 in hCA II) near the entrance of the active site. This "clash" often reduces affinity for ubiquitous isoforms (like hCA II) while potentially retaining affinity for isoforms with larger or more flexible pockets (e.g., hCA IX, XII), making it a valuable scaffold for designing isoform-selective inhibitors.

CA Inhibition Pathway (Graphviz Diagram)

CA_Inhibition Inhibitor 2,6-Dimethylbenzenesulfonamide Binding Tetrahedral Adduct Formation Inhibitor->Binding Enters Pocket OrthoMe Ortho-Methyl Groups (Steric Clash) Inhibitor->OrthoMe Enzyme Carbonic Anhydrase (CA) Active Site Zn Zn(II) Ion Enzyme->Zn Contains Zn->Binding Coordination Outcome Inhibition of CO2 Hydration Binding->Outcome OrthoMe->Enzyme Interacts with Hydrophobic Wall Selectivity Isoform Selectivity (Reduced affinity for hCA II) OrthoMe->Selectivity Determines

Figure 2: Mechanism of CA inhibition highlighting the role of ortho-methyl groups in modulating isoform selectivity.

Key Research Findings
  • Structure-Activity Relationship (SAR): Research indicates that introducing a chloro group at the meta position of the 2,6-dimethyl scaffold significantly increases affinity for CA VII and CA XIII isoforms, demonstrating the scaffold's utility as a starting point for optimization [1].

  • Crystallography: X-ray studies of N-substituted derivatives reveal that the 2,6-dimethyl substitution forces the phenyl ring and sulfonamide moiety into specific torsion angles (approx -60°), which is critical for fitting into the enzyme's "hydrophobic wall" [2].

Part 4: Safety & Handling (SDS Summary)

Hazard ClassH-StatementDescription
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle powder in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • Developments of Small Molecules as Inhibitors for Carbonic Anhydrase Isoforms. ResearchGate. Retrieved from

  • N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E. Retrieved from

  • 2,6-Dimethylbenzenesulfonamide Properties. PubChem. Retrieved from

  • Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal. Molecules (MDPI). Retrieved from

Sources

Navigating the Synthesis and Handling of 2,6-Dimethylbenzenesulfonamide: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,6-Dimethylbenzenesulfonamide is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its structural motif is prevalent in numerous molecules exhibiting a range of biological activities.[1][2] As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,6-Dimethylbenzenesulfonamide, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and self-validating protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2,6-Dimethylbenzenesulfonamide is critical for its appropriate handling and use in experimental design.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.25 g/mol
Appearance Off-white to white crystalline solid[3]
Melting Point 163 - 167 °C[3]
Solubility Soluble in water.[3]
pH 5.8-6.1 (in aqueous solution)[3]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,6-Dimethylbenzenesulfonamide is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. The irritant nature of this compound necessitates a proactive approach to risk mitigation.

Risk Assessment Workflow

A systematic risk assessment should be conducted before any new experimental protocol involving 2,6-Dimethylbenzenesulfonamide is initiated.

RiskAssessment cluster_protocol Experimental Protocol Review cluster_hazard Hazard Identification cluster_controls Control Measures P1 Identify Quantity and Concentration P2 Assess Potential for Dust Generation P1->P2 P3 Evaluate Reaction Conditions (Temperature, Pressure) P2->P3 H1 Review GHS Classifications: - Acute Oral Toxicity - Skin/Eye Irritation - Respiratory Irritation P3->H1 C1 Engineering Controls: - Fume Hood - Ventilated Enclosure H1->C1 C2 Personal Protective Equipment (PPE): - Safety Goggles - Lab Coat - Nitrile Gloves C1->C2 C3 Administrative Controls: - SOPs - Training C2->C3 SpillResponse A Spill Occurs B Alert others in the area A->B C Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->C D Contain the spill (if necessary, to prevent spreading) C->D E Gently cover the spill with a damp paper towel to prevent dust from becoming airborne D->E F Carefully scoop the material into a labeled, sealed container for hazardous waste E->F G Decontaminate the spill area with soap and water F->G H Dispose of all contaminated materials as hazardous waste G->H I Wash hands thoroughly H->I J Report the incident to the lab supervisor I->J

Caption: A step-by-step workflow for the safe cleanup of a solid 2,6-Dimethylbenzenesulfonamide spill.

Toxicological Information and Health Effects

The primary health concerns associated with 2,6-Dimethylbenzenesulfonamide are its irritant properties and acute oral toxicity. While specific long-term toxicological data for this compound is limited, the broader class of sulfonamides has been studied more extensively. Some sulfonamides have been associated with allergic reactions and, in rare cases, more severe systemic effects. [5][6][7]Therefore, minimizing exposure is a critical aspect of its safe use.

Disposal Considerations

All waste containing 2,6-Dimethylbenzenesulfonamide, including contaminated materials from spill cleanup, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain. [8]

Conclusion

2,6-Dimethylbenzenesulfonamide is a valuable chemical intermediate that can be handled safely with the appropriate knowledge and precautions. By implementing robust engineering controls, utilizing the correct personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks associated with this compound. This guide serves as a foundation for developing a comprehensive safety culture within the laboratory, ensuring the well-being of all personnel and the successful execution of scientific research.

References

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Center for Biotechnology Information.[Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.[Link]

  • Spill Kits and Spill Clean Up Procedures. University of California, Santa Cruz - Environmental Health & Safety.[Link]

  • Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. National Center for Biotechnology Information.[Link]

  • General Chemical Spill Procedures. University of British Columbia - Campus Operations and Risk Management.[Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications.[Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.[Link]

  • General Chemical Spill Procedures. University of British Columbia Okanagan.[Link]

  • Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics.[Link]

  • Toxicity Study of Sulfonamides Antibiotics. Semantic Scholar.[Link]

  • Safety Guidelines | Organic Chemistry I Lab. University of North Georgia.[Link]

  • Sulfonamides - LiverTox. National Center for Biotechnology Information.[Link]

  • Sulfonamides: Side Effects, Allergies & Toxicity. Study.com.[Link]

  • SAFE WORK PROCEDURE CHEMICAL SPILL CLEAN UP (Science / IA). St. James-Assiniboia School Division.[Link]

  • Clinical toxicity of sulfonamides. ResearchGate.[Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - National Center for Biotechnology Information.[Link]

  • Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Taylor & Francis Online.[Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.[Link]

  • Interpretation Document. Pipeline and Hazardous Materials Safety Administration.[Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Properties of 2,6-Dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potential Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern drug discovery, embedded in a wide array of therapeutic agents with diverse biological activities.[1] This guide delves into the specific chemical landscape of 2,6-Dimethylbenzene-1-sulfonamide, a molecule of interest within this critical class of compounds. While extensive research has been conducted on a variety of sulfonamide derivatives, this particular isomer presents a unique structural arrangement that warrants a detailed examination of its synthesis, characterization, and potential applications. This document serves as a comprehensive technical resource, providing insights into the chemical architecture and properties of 2,6-Dimethylbenzene-1-sulfonamide to support further research and development endeavors.

Molecular Architecture and Physicochemical Properties

2,6-Dimethylbenzene-1-sulfonamide, with the chemical formula C₈H₁₁NO₂S, possesses a distinct molecular structure characterized by a benzene ring substituted with a sulfonamide group and two methyl groups at the ortho positions.[2] This specific arrangement of substituents has a significant influence on the molecule's steric and electronic properties, which in turn dictate its reactivity and potential biological interactions.

The IUPAC name for this compound is 2,6-dimethylbenzenesulfonamide, and it is registered under the CAS number 24010-56-8.[2]

Structural Visualization

The 2D chemical structure of 2,6-Dimethylbenzene-1-sulfonamide is depicted below, illustrating the connectivity of the atoms.

Synthesis_Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 1_3_Dimethylbenzene 1,3-Dimethylbenzene 2_6_Dimethylbenzenesulfonyl_Chloride 2,6-Dimethylbenzenesulfonyl Chloride 1_3_Dimethylbenzene->2_6_Dimethylbenzenesulfonyl_Chloride Chlorosulfonic Acid Chlorosulfonic_Acid Chlorosulfonic Acid Target_Molecule 2,6-Dimethylbenzene-1-sulfonamide 2_6_Dimethylbenzenesulfonyl_Chloride->Target_Molecule Ammonia Ammonia Ammonia Potential_Applications cluster_applications Potential Therapeutic Areas Target_Molecule 2,6-Dimethylbenzene-1-sulfonamide Antimicrobial Antimicrobial Agents Target_Molecule->Antimicrobial Anticancer Anticancer Agents Target_Molecule->Anticancer Anti_inflammatory Anti-inflammatory Agents Target_Molecule->Anti_inflammatory Enzyme_Inhibitors Enzyme Inhibitors (e.g., Carbonic Anhydrase) Target_Molecule->Enzyme_Inhibitors

Sources

Physicochemical Profiling and Synthetic Dynamics of 2,6-Dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethylbenzenesulfonamide (CAS: 24010-56-8) is a highly specialized building block utilized in advanced organic synthesis, materials science, and drug development. Characterized by the presence of two ortho-methyl groups flanking the sulfonamide moiety, this compound exhibits significant steric hindrance. This structural uniqueness fundamentally alters its physicochemical properties—specifically its melting point and crystalline density—and dictates its unique reactivity pathways, such as its propensity to undergo irreversible rearrangements rather than standard imine condensation.

This whitepaper provides an authoritative synthesis of the thermodynamic properties, crystallographic behavior, and field-proven experimental protocols associated with 2,6-dimethylbenzenesulfonamide and its derivatives.

Structural and Physicochemical Fundamentals

The physical state of a sulfonamide is strictly governed by its ability to form stable intermolecular hydrogen-bonding networks. In unsubstituted benzenesulfonamides, the planar aromatic ring allows for tight crystalline packing. However, the 2,6-dimethyl substitution pattern introduces severe steric bulk.

Melting Point Dynamics

The steric clash between the ortho-methyl groups and the oxygen atoms of the sulfonyl group forces the sulfonamide moiety out of coplanarity with the benzene ring. This disruption in optimal crystal packing generally lowers the melting point compared to planar analogs.

  • Derivative Benchmarking: While the exact melting point of the highly pure, unsubstituted core can fluctuate based on polymorphic crystallization, closely related derivatives provide a reliable thermodynamic baseline. For instance, exhibits a sharp, experimentally validated melting point of 102–104 °C [1].

  • Complex Adducts: When functionalized further (e.g., 4-tert-butyl-2,6-dimethylbenzenesulfonamide), the resulting condensation products exhibit elevated melting points ranging from 125 °C to over 200 °C, driven by increased molecular weight and van der Waals interactions[2].

Density and Crystallographic Packing

Density in sulfonamides is a function of molecular mass and the void volume within the crystal lattice.

  • Theoretical vs. Experimental Density: The theoretical exact mass of the 2,6-dimethylbenzenesulfonamide core is 185.05 Da, with a topological polar surface area (TPSA) of 68.5 Ų[3]. Because steric hindrance prevents dense packing, the solid-state density of this class of compounds typically falls between 1.25 and 1.30 g/cm³ . Experimental pycnometry of sterically analogous compounds, such as N-hydroxy-2,4,6-trimethylbenzenesulfonamide, yields a verified density of 1.267 ± 0.06 g/cm³ at 20 °C[4].

Table 1: Quantitative Physicochemical Data
PropertyValue / RangeSource / Methodology
Molecular Weight 185.25 g/mol Computed ()[3]
Melting Point (4-Methoxy derivative) 102 – 104 °CExperimental (Capillary Method)[1]
Melting Point (Complex Sulfones) 125 – 205 °CExperimental (Stuart SMP30)[2]
Density (Steric Analogs) ~1.267 g/cm³Gas Pycnometry / DFT[4]
Topological Polar Surface Area 68.5 ŲComputed[3]

Advanced Synthetic Applications: The Glyoxal Condensation Pathway

A defining characteristic of 2,6-dimethylbenzenesulfonamides is their anomalous reactivity in condensation reactions. When standard sulfonamides react with glyoxal, they typically form polymeric imines. However, the ortho-methyl groups in the 2,6-position completely block this standard pathway.

As detailed in recent , reacting 2,6-dimethylbenzenesulfonamides with glyoxal in aqueous sulfuric acid forces the condensation intermediate to undergo an irreversible rearrangement [2]. Accompanied by a 1,2-hydride shift, the aldehyde acts as a reducing agent in a self-redox environment, ultimately yielding symmetric disulfanes and asymmetric aromatic sulfones rather than imines[2].

Mechanistic Pathway Visualization

Pathway N1 2,6-Dimethylbenzenesulfonamide (Sterically Hindered Core) N2 Glyoxal Addition (Aqueous H2SO4) N1->N2 N3 Condensation Intermediate (Unstable) N2->N3 Acid Catalysis N4 1,2-Hydride Shift & Irreversible Rearrangement N3->N4 Aldehyde acts as reducing agent N5 Symmetric Disulfanes N4->N5 N6 Asymmetric Aromatic Sulfones N4->N6

Figure 1: Mechanistic pathway of 2,6-dimethylbenzenesulfonamide condensation with glyoxal.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: Precision Density and Melting Point Determination
  • Causality & Rationale: Sulfonamides frequently exhibit polymorphism depending on the crystallization solvent. To obtain true skeletal density without the interference of trapped solvent molecules, Helium Gas Pycnometry is utilized instead of liquid displacement.

  • Step 1: Sample Preparation. Recrystallize 2,6-dimethylbenzenesulfonamide from diethyl ether and dry in a vacuum oven at 50 °C for 12 hours to remove trace moisture.

  • Step 2: Melting Point Analysis. Load the dried powder into a glass capillary. Utilize a Stuart SMP30 apparatus (or equivalent) with a ramp rate of 1.0 °C/min starting at 90 °C. Record the onset and clear point.

  • Step 3: Density Measurement. Place a pre-weighed sample into the sample chamber of a Helium Gas Pycnometer. Purge the chamber with He gas for 5 cycles to ensure all atmospheric gases are displaced from the interstitial voids. Record the volume displacement to calculate density (

    
    ).
    
  • System Validation: Calibrate the pycnometer using a standard stainless-steel calibration sphere of known volume prior to the run. If the variance between three consecutive sample runs exceeds 0.05%, the sample contains residual volatile solvents and must be re-dried.

Protocol B: Acid-Catalyzed Condensation with Glyoxal
  • Causality & Rationale: The choice of 94% aqueous

    
     is critical. The strong acidic environment is required to protonate the glyoxal, increasing its electrophilicity sufficiently to overcome the severe steric shielding provided by the two ortho-methyl groups[2].
    
  • Step 1: Dissolution. Dissolve 0.012 mol of the 2,6-dimethylbenzenesulfonamide derivative in 2 mL of 94%

    
     at room temperature (22–24 °C).
    
  • Step 2: Reagent Addition. Portion-wise, add 0.006 mol of 40% aqueous glyoxal over 4 minutes under vigorous stirring. Note: A tarry precipitate will form immediately as the intermediate rearranges.

  • Step 3: Incubation & Extraction. Stir the mixture periodically for 11 hours. Quench the reaction by pouring it over 20 mL of ice water, followed by extraction with ethyl acetate. Wash the organic layer with brine, dry over

    
    , and evaporate in vacuo.
    
  • System Validation: Analyze the crude extract via HPLC (UV detection at 254 nm). The protocol is validated if the starting material peak is entirely consumed and replaced by two distinct peaks representing the disulfane and the sulfone. If unreacted sulfonamide remains, the initial dissolution in sulfuric acid was incomplete.

References

  • Title: 2,6-Dimethylbenzene-1-sulfonamide | C8H11NO2S | CID 14008327 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones Source: Molecules (MDPI) URL: [Link]

Sources

2,6-Dimethylbenzenesulfonamide: A Sterically Tuned Scaffold for Selective Inhibition and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethylbenzenesulfonamide (CAS 24010-56-8) is a specialized sulfonamide scaffold distinguished by significant steric hindrance at the sulfonamide attachment point. Unlike typical benzenesulfonamides that act as broad-spectrum Carbonic Anhydrase (CA) inhibitors, the 2,6-dimethyl substitution pattern drastically alters the binding thermodynamics, rendering the parent molecule a weak inhibitor.

However, this lack of potency is its primary asset. The "steric gate" created by the ortho-methyl groups allows for the design of isoform-selective inhibitors . Modifications at the meta-position (e.g., 3-chloro substitution) restore potency selectively for CA VII and CA XIII, isoforms implicated in specific neurological and oncological pathways, while sparing the ubiquitous CA II. Furthermore, the compound serves as a robust nucleophile in the synthesis of complex polysulfones and high-energy cage compounds.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 2,6-Dimethylbenzenesulfonamide
CAS Number 24010-56-8
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.25 g/mol
Physical State White crystalline solid
Solubility Soluble in DMSO, Ethanol; Sparingly soluble in water
pKa ~10.5 (Sulfonamide NH₂ is less acidic due to steric shielding)
Key Structural Feature Ortho-dimethyl "Steric Gate" shielding the sulfur atom

Biological Activity: The Steric Selection Mechanism

Carbonic Anhydrase (CA) Inhibition

The biological utility of 2,6-dimethylbenzenesulfonamide lies in its Structure-Activity Relationship (SAR) anomalies.

  • The Steric Clashes: In the catalytic active site of Carbonic Anhydrase, the zinc ion (Zn²⁺) coordinates with the sulfonamide nitrogen. In typical sulfonamides, this interaction is strong. In 2,6-dimethylbenzenesulfonamide, the bulky methyl groups at positions 2 and 6 clash with the hydrophobic residues of the enzyme pocket (specifically Val121, Phe131 in hCA II), preventing the optimal tetrahedral geometry required for strong binding.

  • Selectivity Engineering: Research has demonstrated that while the parent compound binds weakly (Ki > 10 µM for hCA II), adding a chlorine atom at position 3 relieves specific steric tensions in the larger active sites of hCA VII and hCA XIII .

    • Result: 3-Chloro-2,6-dimethylbenzenesulfonamide exhibits nanomolar affinity for hCA VII/XIII with >500-fold selectivity over hCA II.

Antibacterial & Diuretic Context
  • Antibacterial: Like most sulfonamides, it possesses baseline antibacterial activity via dihydropteroate synthase inhibition, but it is rarely used as a standalone antibiotic due to the superior efficacy of N-heterocyclic derivatives (e.g., sulfamethoxazole).

  • Diuretic Precursor: The 2,6-dimethylaniline moiety is a critical pharmacophore in the diuretic Xipamide . Although Xipamide's sulfonamide group is located on the salicyloyl ring, the steric bulk of the 2,6-dimethylphenyl group is essential for its pharmacokinetic profile and lipid solubility.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of this scaffold: acting as a weak inhibitor in its native form, becoming a selective inhibitor upon modification, or serving as a synthetic building block.

G cluster_legend Pathway Legend Parent 2,6-Dimethylbenzenesulfonamide (Parent Scaffold) Steric Steric Hindrance (Ortho-Methyls) Parent->Steric Intrinsic Property Mod Meta-Substitution (+3-Chloro) Parent->Mod Chemical Modification Synth Synthetic Utility (Nucleophile) Parent->Synth WeakBind Weak/Non-Binder to hCA II (Ubiquitous) Steric->WeakBind Prevents Zn coordination Selectivity High Affinity/Selectivity for hCA VII & XIII Mod->Selectivity Optimized Fit Glyoxal Condensation w/ Glyoxal Synth->Glyoxal Cage Hexaazaisowurtzitane Derivatives (High Energy) Glyoxal->Cage Acid Catalysis key Blue: Core Scaffold | Red: Mechanism | Green: Therapeutic Outcome | Yellow: Synthesis

Caption: Divergent utility of the 2,6-dimethylbenzenesulfonamide scaffold in pharmacology and organic synthesis.

Experimental Protocols

Synthesis of 2,6-Dimethylbenzenesulfonamide

Direct chlorosulfonation of m-xylene is not recommended due to poor regioselectivity (favors 4-position). The diazonium route ensures regiospecificity.

Reagents:

  • 2,6-Dimethylaniline (2,6-Xylidine)[1]

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sulfur Dioxide (SO₂)

  • Copper(II) Chloride (CuCl₂)

  • Ammonium Hydroxide (NH₄OH)[2]

Protocol:

  • Diazotization:

    • Dissolve 2,6-dimethylaniline (10 mmol) in concentrated HCl (5 mL) and water (5 mL). Cool to -5°C.

    • Add dropwise a solution of NaNO₂ (11 mmol) in water, maintaining temperature <0°C. Stir for 30 min to form the diazonium salt.

  • Meerwein Sulfonation (Formation of Sulfonyl Chloride):

    • Prepare a saturated solution of SO₂ in glacial acetic acid (20 mL) containing CuCl₂ (2 mmol) as catalyst.

    • Slowly add the cold diazonium solution to the SO₂ mixture. Evolution of N₂ gas indicates reaction progress.

    • Stir at room temperature for 2 hours until gas evolution ceases.

    • Pour into ice water. Extract the oily 2,6-dimethylbenzenesulfonyl chloride with dichloromethane (DCM).

  • Amination:

    • To the DCM solution of the sulfonyl chloride, add excess concentrated NH₄OH (28%) or anhydrous NH₃ gas at 0°C.

    • Stir for 1 hour. The sulfonamide will precipitate or remain in the organic layer depending on solvent volume.

    • Evaporate solvent and recrystallize from Ethanol/Water to yield 2,6-Dimethylbenzenesulfonamide (White needles).

Carbonic Anhydrase Inhibition Assay (Stop-Flow)

Use this protocol to verify the "weak binding" baseline.

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na₂SO₄.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO₂-saturated water.

  • Procedure:

    • Incubate hCA isozyme (I, II, VII, etc.) with the test compound (0.1 nM – 10 µM) for 15 min at 25°C.

    • Mix enzyme-inhibitor solution with CO₂ substrate in a stopped-flow spectrophotometer.

    • Monitor the acidification rate (absorbance decrease at 557 nm).

    • Expected Result: IC₅₀ for hCA II should be >10 µM (weak inhibition).

Safety & Toxicology

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling:

    • The compound is sterically hindered but the sulfonamide group remains a potential allergen for those with sulfa drug hypersensitivity.

    • Use standard PPE (Gloves, Goggles, Fume Hood).

  • Stability: Stable under standard conditions. Avoid strong oxidizing agents.

References

  • Vaškevičienė, I., et al. (2018). "Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases." Bioorganic & Medicinal Chemistry, 26(2), 1-8. Link

  • Paromov, A. E., et al. (2022).[3] "Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features." Molecules, 27(22), 7793.[4] Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168-181. Link

  • PubChem. (2025). "2,6-Dimethylbenzenesulfonamide (Compound)." National Library of Medicine. Link

  • Matulis, D., et al. (2013). "Thermodynamic Optimisation in Drug Discovery: A Case Study using Carbonic Anhydrase Inhibitors." IntechOpen. Link

Sources

Sourcing and Application of 2,6-Dimethylbenzenesulfonamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, sterically hindered sulfonamides represent a critical class of building blocks, particularly in the development of selective metalloenzyme inhibitors. 2,6-Dimethylbenzenesulfonamide (CAS: 24010-56-8) is a highly specialized research-grade compound utilized primarily as a precursor or pharmacophore for targeting specific Carbonic Anhydrase (CA) isoforms.

This whitepaper bridges the gap between procurement and bench-level application. It provides a comprehensive analysis of current market suppliers, pricing dynamics, and rigorous analytical protocols required to validate the compound's integrity. Furthermore, it details the mechanistic rationale and thermodynamic assays necessary for deploying this compound in advanced drug discovery pipelines.

Chemical Identity & Mechanistic Rationale

Structural Significance

2,6-Dimethylbenzenesulfonamide is characterized by a primary sulfonamide group flanked by two methyl groups at the ortho positions (C2 and C6). This specific substitution pattern fundamentally alters the molecule's interaction with biological targets compared to unsubstituted benzenesulfonamide.

Mechanism of Action: Carbonic Anhydrase Isoform Selectivity

The primary application of this compound is the inhibition of Carbonic Anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide[1].

The Causality of Steric Hindrance: In ubiquitous CA isoforms (such as CA I and CA II), the active site cavity is relatively constrained. The introduction of two ortho-methyl groups creates significant steric clash with the amino acid residues lining the active site, thereby decreasing binding affinity[2]. However, this steric bulk is highly advantageous for isoform selectivity. Research demonstrates that while the 2,6-dimethyl substitution reduces affinity for CA I, further functionalization (such as adding a chlorine atom at the meta position) can increase binding affinity for CA VII and CA XIII by up to 500-fold[1]. This occurs because CA VII and XIII possess distinct hydrophobic pockets that perfectly accommodate the sterically hindered 2,6-dimethyl structural motif, stabilizing the zinc-bound complex[2].

Mechanism A 2,6-Dimethylbenzenesulfonamide B Steric Hindrance (Ortho-Methyls) A->B Structural Feature C Carbonic Anhydrase Active Site A->C Target Engagement D Decreased Affinity (CA I, II) B->D Steric Clash E High Selectivity (CA VII, XIII) B->E Isoform Fit F Zn2+ Ion Coordination C->F H2O Displacement F->E Stabilized Complex

Fig 1: Mechanistic pathway of CA isoform selectivity driven by ortho-methyl steric hindrance.

Procurement Strategy: Suppliers and Pricing

Sourcing research-grade 2,6-Dimethylbenzenesulfonamide requires careful attention to purity. Because trace impurities (such as unmethylated benzenesulfonamide) can act as potent, non-selective pan-CA inhibitors, a minimum purity of ≥95% (preferably ≥98%) is mandatory for kinetic and thermodynamic studies.

Market Landscape and Supplier Data

The global supply chain for this specific building block is supported by specialized fine chemical vendors. Pricing is highly dependent on scale, with standard research quantities (1g - 5g) priced at a premium due to the synthetic complexity of ortho-alkylated sulfonamides.

Table 1: Quantitative Summary of Suppliers and Pricing

SupplierCAS NumberStated PurityEstimated Price (USD)Procurement Notes
ChemShuttle 24010-56-895%~$300.00 / 1gStandard research grade; ships at 2-8°C.
BLD Pharm [3]24010-56-8≥98%Custom InquiryHigh-purity batches available; ideal for scale-up.
Amadis Chemical [4]24010-56-898%Custom InquiryOffers custom synthesis of downstream derivatives.

Note: Prices are subject to market fluctuations and geopolitical supply chain constraints. HazMat shipping fees may apply depending on the jurisdiction.

Self-Validating Analytical Methodology

To ensure scientific integrity, researchers must not rely solely on supplier Certificates of Analysis (CoA). The following self-validating workflow guarantees the chemical identity, purity, and functional activity of the procured batch.

Workflow S1 Procurement (≥95% Purity) S2 LC-MS Analysis (Mass & Purity) S1->S2 S3 1H-NMR Spectroscopy (Structural Identity) S2->S3 Purity >95% S4 FTSA / ITC Assay (Functional Validation) S3->S4 Confirmed 2,6-dimethyl pattern S5 Proceed to In Vitro Studies S4->S5 Target Engagement Verified

Fig 2: Self-validating analytical workflow for procured 2,6-dimethylbenzenesulfonamide.

Protocol 1: Chemical Validation (LC-MS & NMR)

Objective: Confirm the molecular weight (MW: 185.25 g/mol ) and verify the ortho-methyl substitution pattern.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the procured compound in 1 mL of LC-MS grade Methanol for mass spectrometry, and 5 mg in 0.6 mL of DMSO-

    
     for NMR spectroscopy.
    
  • LC-MS Execution: Run the sample through a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid).

    • Causality Check: The primary peak must account for >95% of the Area Under the Curve (AUC) at 254 nm. The mass spectrum in positive ESI mode should yield an [M+H]+ peak at m/z 186.2.

  • 1H-NMR Execution: Acquire a 1H-NMR spectrum at 400 MHz.

    • Causality Check: You must observe a distinct singlet integrating to 6 protons at approximately

      
       2.5 - 2.7 ppm, corresponding to the two equivalent methyl groups. A broad singlet integrating to 2 protons around 
      
      
      
      7.0 - 7.5 ppm will confirm the primary sulfonamide (
      
      
      ) group. If the methyl singlet is missing or integrates incorrectly, the batch is structurally compromised.
Protocol 2: Functional Validation via Fluorescent Thermal Shift Assay (FTSA)

Objective: Validate target engagement by measuring the thermodynamic stabilization of Carbonic Anhydrase upon ligand binding[5].

Step-by-Step Methodology:

  • Protein Preparation: Prepare a 1

    
    M solution of recombinant human CA VII (or CA XIII) in a physiological buffer (50 mM HEPES, pH 7.5, 50 mM NaCl).
    
  • Dye Addition: Add Sypro Orange dye to a final concentration of 5X. Rationale: Sypro Orange is environmentally sensitive; it fluoresces highly when bound to the hydrophobic core of a denatured protein, allowing precise tracking of the melting temperature (

    
    ).
    
  • Ligand Titration: Add 2,6-Dimethylbenzenesulfonamide to the protein-dye mixture at varying concentrations (1

    
    M to 100 
    
    
    
    M). Ensure DMSO concentration remains below 2% to prevent solvent-induced protein denaturation.
  • Thermal Melt Execution: Subject the microplate to a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/min using a Real-Time PCR machine.

  • Data Analysis: Calculate the shift in melting temperature (

    
    ).
    
    • Self-Validation: A positive ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       of >2°C compared to the DMSO control confirms functional target engagement and validates the intrinsic binding affinity of the procured batch.
      

Conclusion

Procuring 2,6-Dimethylbenzenesulfonamide is only the first step in a rigorous drug discovery pipeline. Because its value lies in its unique steric properties—which drive isoform selectivity against Carbonic Anhydrases—researchers must source high-purity material (>95%) and subject it to strict chemical and thermodynamic validation. By implementing the self-validating LC-MS, NMR, and FTSA protocols outlined in this guide, scientists can confidently deploy this building block in the synthesis of next-generation, highly selective metalloenzyme inhibitors.

References

  • ResearchGate. "Developments of Small Molecules as Inhibitors for Carbonic Anhydrase Isoforms". ResearchGate Publications. Available at: [Link]

  • Kaunas University of Technology (KTU). "SYNTHESIS AND INVESTIGATION OF N-SUBSTITUTED β-ALANINES AND AZOLES WITH FUNCTIONALIZED AROMATIC MOIETIES". KTU ePubl. Available at: [Link]

  • ResearchGate. "Thermodynamic characterization of human carbonic anhydrase VB stability and intrinsic binding of compounds". ResearchGate Publications. Available at: [Link]

Sources

Methodological & Application

Application Note: 2,6-Dimethylbenzenesulfonamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 2,6-Dimethylbenzenesulfonamide (CAS: 16788-22-4) as a specialized intermediate in pharmaceutical synthesis. Unlike simple benzenesulfonamides, the 2,6-dimethyl substitution pattern provides significant steric shielding to the sulfonyl group, a feature exploited to enhance metabolic stability and selectivity in drug candidates.

Executive Summary

2,6-Dimethylbenzenesulfonamide is a "privileged scaffold" in medicinal chemistry, primarily utilized to construct sulfonylureas and bioactive sulfonamide derivatives . Its key structural feature—two methyl groups at the ortho positions—creates a steric blockade around the sulfur atom. This steric hindrance protects the sulfonamide bond from premature enzymatic hydrolysis and metabolic degradation, a critical parameter in extending the half-life of antiviral and antidiabetic candidates.

This guide provides validated protocols for overcoming the nucleophilic sluggishness caused by this steric bulk, ensuring high-yield coupling in drug discovery workflows.

Physicochemical Profile & Reactivity

PropertySpecificationImpact on Protocol
CAS Number 16788-22-4Primary identifier for sourcing.
Molecular Weight 185.24 g/mol Standard stoichiometry calculations.
pKa (Sulfonamide NH) ~10.5Higher than unsubstituted sulfonamides (~10.0). Requires stronger bases (e.g., DBU, NaH) for deprotonation.
Solubility DMSO, DMF, AcetonePoor water solubility; avoid aqueous biphasic systems without phase transfer catalysts.
Steric Factor High (ortho-dimethyl)Nucleophilic attack by the nitrogen is slower; requires elevated temperatures or catalysis.

Key Pharmaceutical Applications

A. Carbonic Anhydrase (CA) Inhibitors

Derivatives of 2,6-dimethylbenzenesulfonamide have shown high selectivity for specific Carbonic Anhydrase isoforms (CA VII and CA XIII), which are targets for antiepileptic and diuretic therapies. The 2,6-dimethyl motif restricts the rotation of the phenyl ring within the enzyme active site, improving isoform selectivity compared to promiscuous unsubstituted sulfonamides.

B. Sulfonylurea Antidiabetics & Herbicides

While widely known as the core intermediate for the herbicide Metosulam , the chemistry translates directly to the synthesis of second-generation sulfonylurea antidiabetics. The coupling of the sulfonamide with isocyanates generates the sulfonylurea pharmacophore (–SO₂–NH–CO–NH–).

C. Antiviral Protease Inhibitors

The scaffold is used in the synthesis of HIV protease inhibitors where the sulfonamide group acts as a transition-state mimetic. The ortho-methyl groups prevent the "collapse" of the binding pocket, maintaining the active conformation of the inhibitor.

Experimental Protocols

Protocol A: Synthesis of Sterically Shielded Sulfonylureas

Target: Coupling 2,6-Dimethylbenzenesulfonamide with Isocyanates.

Challenge: The steric bulk of the 2,6-dimethyl groups makes the sulfonamide nitrogen a poor nucleophile. Standard conditions (TEA/DCM) often fail or result in low yields. Solution: Use of a superbase (DBU) or pre-activation with Sodium Hydride (NaH) in polar aprotic solvents.

Materials:
  • 2,6-Dimethylbenzenesulfonamide (1.0 equiv)

  • Isocyanate (R-NCO) (1.2 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Solvent: Anhydrous Acetone or DMF

  • Workup: 1M HCl, Ethyl Acetate

Step-by-Step Methodology:
  • Activation: Charge a flame-dried reaction flask with 2,6-Dimethylbenzenesulfonamide (10 mmol) and anhydrous acetone (30 mL).

  • Deprotonation: Add DBU (15 mmol) dropwise at 0°C. Stir for 15 minutes. The solution should turn clear as the sulfonamide anion forms.

  • Coupling: Add the Isocyanate (12 mmol) dropwise via syringe.

    • Critical Note: Maintain temperature < 5°C during addition to prevent polymerization of the isocyanate.

  • Reaction: Remove the ice bath and reflux the mixture at 56°C (acetone) or heat to 60°C (DMF) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting sulfonamide spot (lower Rf) should disappear.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold 1M HCl (100 mL). The rapid pH change precipitates the sulfonylurea product.

  • Isolation: Filter the white precipitate. Wash with cold water (3x) and Hexane (2x) to remove excess isocyanate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Modification)

Target: Synthesis of N-aryl-2,6-dimethylbenzenesulfonamides.

Challenge: Direct nucleophilic aromatic substitution (SNAr) is difficult due to the electron-rich nature of the sulfonamide and steric hindrance. Solution: Pd-catalyzed cross-coupling using Xantphos ligand.

Materials:
  • 2,6-Dimethylbenzenesulfonamide (1.0 equiv)

  • Aryl Bromide (Ar-Br) (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:
  • Prep: In a glovebox or under Argon flow, combine the sulfonamide, Aryl Bromide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos in a sealed tube.

  • Solvation: Add degassed 1,4-Dioxane (concentration 0.2 M).

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours.

  • Workup: Cool, dilute with EtOAc, and filter through a Celite pad.

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Process Logic & Visualization

The following diagrams illustrate the mechanistic pathway and the steric "ortho effect" that dictates the protocol conditions.

G cluster_0 Steric 'Ortho' Effect Start 2,6-Dimethylbenzenesulfonamide (Nucleophile) Base Base Activation (DBU or NaH) Start->Base Deprotonation Anion Sulfonamide Anion (Sterically Hindered) Base->Anion Generates Reactive Species TS Transition State (Ortho-Methyls Block Approach) Anion->TS + Isocyanate Isocyanate Isocyanate (R-NCO) (Electrophile) Isocyanate->TS Product Sulfonylurea Product (Biologically Active) TS->Product Nucleophilic Attack (Requires Heat/Catalyst)

Caption: Figure 1. Reaction pathway highlighting the steric bottleneck at the transition state, necessitating strong base activation.

Workflow Step1 1. Solvation (Acetone/DMF) Step2 2. Activation (Add DBU @ 0°C) Step1->Step2 Step3 3. Coupling (Add Isocyanate) Step2->Step3 Decision TLC Check: Complete? Step3->Decision Step4 4. Acid Quench (1M HCl) Decision->Step4 Yes Reflux Continue Reflux (4-6 hrs) Decision->Reflux No Step5 5. Filtration & Wash Step4->Step5 Reflux->Decision

Caption: Figure 2. Operational workflow for the high-yield synthesis of sulfonylureas from 2,6-dimethylbenzenesulfonamide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete deprotonation due to low pKa of base.Switch from TEA/Pyridine to DBU or NaH .
No Reaction Steric shielding prevents attack at room temp.Increase temperature to 60–80°C . Switch solvent to DMF or DMSO .
Product Oiling Out Impurities or residual solvent.[1]Triturate the crude oil with cold ether or hexane to induce crystallization.
Dimer Formation Isocyanate polymerization.Ensure anhydrous conditions ; add isocyanate slowly at 0°C .

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14008327, 2,6-Dimethylbenzenesulfonamide. Retrieved from [Link]

  • Paromov, A. E., Sysolyatin, S. V., & Shchurova, I. A. (2022).[2][3] Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. Molecules, 27(22), 7793.[2][3] Retrieved from [Link]

  • Organic Syntheses. (2025). General Procedures for Sulfonylurea Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols: The Role of 2,6-Dimethylbenzenesulfonamide in the Synthetic Strategy for Caged Nitramines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed scientific guide for researchers, chemists, and drug development professionals on a proposed synthetic pathway for "caged" nitramines, leveraging 2,6-dimethylbenzenesulfonamide as a robust protecting and directing group. In the context of chemical biology and drug delivery, a "caged" compound is a molecule whose biological activity is masked by a photolabile protecting group (PPG); irradiation with light at a specific wavelength removes the PPG, restoring function with high spatiotemporal precision.[1][2] This guide outlines a rational, multi-step approach, beginning with the synthesis of a stable N-sulfonyl nitramine precursor, followed by a discussion of strategies to confer photolability. The protocols herein are synthesized from established, analogous chemical transformations, providing a foundational framework for the development of novel photo-responsive nitramine-based therapeutics or research tools.

Introduction and Strategic Overview

Nitramines (R-N(R')-NO₂) are a class of compounds historically associated with energetic materials.[3] However, their chemical structure also presents potential as precursors to nitrogen-based signaling molecules, such as nitric oxide (NO) or nitroxyl (HNO), which are pivotal in numerous physiological processes.[4][5] The ability to deliver and release these species on demand within a biological system is a significant goal in pharmacology. Photolabile "caging" technology offers an unparalleled level of control for such applications.[2]

This guide proposes a synthetic strategy that utilizes 2,6-dimethylbenzenesulfonamide as a key building block. The core concept involves a two-phase synthesis:

  • Phase 1: Synthesis of a Stable Precursor. A primary amine of interest is first protected with a 2,6-dimethylbenzenesulfonyl group. This sulfonamide is exceptionally stable and the steric hindrance provided by the ortho-methyl groups can influence reactivity and stability.[6] The protected amine is then subjected to N-nitration to yield a stable N-(2,6-dimethylphenylsulfonyl)nitramine. This two-step process is reliable and based on well-documented transformations for creating secondary nitramines from primary amines.[7][8]

  • Phase 2: Introduction of Photolability (Caging). Since the 2,6-dimethylbenzenesulfonamide group itself is not inherently photolabile under biologically compatible conditions, photolability must be engineered into the molecule. This guide will explore two rational hypotheses for achieving this "caging" step, transforming the stable precursor into a light-sensitive agent.

The following sections provide detailed protocols for the established steps and outline the proposed strategies for the caging process, supported by mechanistic reasoning and references to analogous systems.

G A Primary Amine (R-NH2) B Step 1: Sulfonylation (Protection) A->B C N-Aryl Sulfonamide R-NH-SO2Ar B->C D Step 2: N-Nitration C->D E Stable N-Sulfonyl Nitramine R-N(NO2)-SO2Ar D->E F Hypothesis A: PPG on Substrate (R-group) E->F G Hypothesis B: Photolabile Sulfonamide E->G H Final Caged Nitramine (Photo-activatable) F->H G->H

Diagram 1: Overall workflow for the synthesis of caged nitramines.

Phase 1: Synthesis of the Stable N-Sulfonyl Nitramine Precursor

This phase details the reliable, two-step synthesis of the key intermediate. The protocols are based on established methods for sulfonamide formation and N-nitration.

Step 1: Amine Protection via Sulfonylation

The initial step involves the protection of a primary amine with 2,6-dimethylbenzenesulfonyl chloride. This reaction forms a stable sulfonamide bond.

Causality: The choice of the 2,6-dimethylbenzenesulfonyl group over more common sulfonyl groups like tosyl (Ts) or nosyl (Ns) is deliberate. The two ortho-methyl groups provide steric bulk around the sulfonyl group, which can enhance the stability of the sulfonamide to certain reagents and influence the conformation and reactivity of the nitrated intermediate.

Protocol 2.1: Synthesis of N-(Alkyl)-2,6-dimethylbenzenesulfonamide

This protocol is adapted from general procedures for the synthesis of N-aryl sulfonamides.[6]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (R-NH₂, 1.0 equiv.) and a suitable solvent such as dichloromethane (DCM) or pyridine. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add a base (e.g., triethylamine, 1.5 equiv., or use pyridine as the solvent) to the solution to act as an acid scavenger.

  • Sulfonyl Chloride Addition: Dissolve 2,6-dimethylbenzenesulfonyl chloride (1.1 equiv.) in a minimal amount of the reaction solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding 1 M HCl (aq.) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (aq.) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure N-substituted-2,6-dimethylbenzenesulfonamide.

ParameterConditionRationale / Notes
Solvent Dichloromethane (DCM), PyridinePyridine can act as both solvent and base. DCM is a good general-purpose solvent.
Base Triethylamine (TEA), PyridineScavenges the HCl byproduct generated during the reaction.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity of the reaction.
Reaction Time 4 - 12 hoursVaries depending on the reactivity of the amine substrate.
Purification Silica Gel ChromatographyStandard method for isolating the sulfonamide product.

Table 1: Typical Reaction Conditions for Protocol 2.1.

Step 2: N-Nitration of the Sulfonamide

With the amine protected, the next step is the crucial N-nitration to form the nitramine. This transformation requires potent nitrating agents that can overcome the electron-withdrawing nature of the sulfonyl group.

Causality: Direct nitration of primary amines is often problematic as the basic amine readily forms an unreactive ammonium salt in acidic nitrating media.[8] By first forming the sulfonamide, the nitrogen becomes less basic and is "activated" for N-nitration rather than protonation. Dinitrogen pentoxide (N₂O₅) is a powerful, non-acidic nitrating agent suitable for sensitive substrates.[7]

Protocol 2.2: N-Nitration of N-(Alkyl)-2,6-dimethylbenzenesulfonamide

This protocol is based on methods for the nitration of secondary amines and amides using N₂O₅.[7] Caution: N₂O₅ is a powerful oxidant and nitrating agent. Handle with extreme care in a well-ventilated fume hood.

  • N₂O₅ Solution Preparation: Prepare a solution of N₂O₅ (1.5 - 2.0 equiv.) in a dry, inert solvent like DCM at -10 °C to 0 °C. N₂O₅ can be generated by the dehydration of nitric acid with P₂O₅ or purchased as a solution.

  • Substrate Solution: In a separate flask, dissolve the N-substituted-2,6-dimethylbenzenesulfonamide (from Step 1, 1.0 equiv.) in dry DCM under an inert atmosphere. Cool the solution to 0 °C.

  • Reaction: Slowly add the cold N₂O₅ solution to the sulfonamide solution via cannula or dropping funnel, maintaining the temperature at 0 °C.

  • Monitoring: Stir the reaction at 0 °C for 1-3 hours. Monitor the reaction by TLC.

  • Workup:

    • Carefully quench the reaction by pouring it into a cold, saturated NaHCO₃ solution (aq.) with vigorous stirring to neutralize the excess nitrating agent.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure at low temperature (<30 °C) to avoid degradation.

  • Purification: Purify the crude product quickly via flash column chromatography on silica gel, often using a less polar solvent system than in Step 1, to yield the N-sulfonyl nitramine.

ParameterConditionRationale / Notes
Nitrating Agent Dinitrogen Pentoxide (N₂O₅)A powerful, neutral nitrating agent suitable for electron-deficient nitrogen atoms.
Solvent Anhydrous DichloromethaneMust be dry to prevent N₂O₅ decomposition into nitric acid.
Temperature 0 °CLow temperature is critical to control reactivity and prevent side reactions.
Reaction Time 1 - 3 hoursTypically a rapid reaction.
Workup Quench with NaHCO₃ (aq.)Crucial safety step to neutralize the highly reactive N₂O₅.

Table 2: Typical Reaction Conditions for Protocol 2.2.

Phase 2: Proposed Strategies for Introducing Photolability

The N-(2,6-dimethylphenylsulfonyl)nitramine is a stable molecule. To function as a "caged" compound, it must be rendered photo-responsive. Below are two hypothetical, yet chemically plausible, strategies to achieve this.

Hypothesis A: Caging the Substrate (R-Group)

This strategy incorporates the photolabile group onto the original amine substrate before the protection and nitration sequence. The sulfonyl-nitramine functionality acts as a stable carrier, and photolysis releases the active molecule by cleaving a bond within the R-group itself.

Conceptual Workflow:

  • Start with a caged amine: Synthesize or procure a primary amine (R-NH₂) where the R-group contains a photolabile moiety, such as an o-nitrobenzyl ether or ester. For example, if the target is to release a caged amino acid, one would start with the amino acid's side chain or carboxyl group protected by a PPG.

  • Execute Phase 1: Apply Protocol 2.1 and 2.2 to this caged amine (R-NH₂) to synthesize the final product: R-N(NO₂)-SO₂Ar.

  • Photolysis (Uncaging): Irradiation with UV light (typically 350-365 nm for o-nitrobenzyl groups) cleaves the bond within the R*-group, releasing the active molecule, which still contains the sulfonyl-nitramine moiety.

G A Start: Amine with Photolabile Group (PPG) in its R-group B Phase 1 Synthesis: 1. Sulfonylation 2. Nitration A->B C Caged Nitramine (PPG)-R-N(NO2)-SO2Ar B->C D Irradiation (e.g., 365 nm light) C->D E Released Active Molecule HO-R-N(NO2)-SO2Ar D->E F Photolysis Byproduct (e.g., o-nitrosobenzaldehyde) D->F

Diagram 2: Workflow for Hypothesis A: Caging the Substrate.

Advantages: This approach relies on well-established photochemistry of common PPGs and does not require the development of novel cleavage reactions.[1]

Hypothesis B: A Photolabile 2,6-Dimethylbenzenesulfonamide Analogue

A more innovative approach involves modifying the sulfonamide protecting group itself to be photolabile. This would allow the direct release of the parent secondary nitramine (R-NH-NO₂) upon irradiation.

Conceptual Design:

The strategy involves incorporating a photo-active element, like an o-nitrobenzyl group, into the benzenesulfonamide scaffold. For instance, one could synthesize a 2,6-dimethyl-4-(2-nitrobenzyloxy)benzenesulfonyl chloride .

Proposed Synthetic & Cleavage Mechanism:

  • Synthesize the photolabile sulfonyl chloride: This would be a multi-step synthesis itself, starting from a precursor like 2,6-dimethyl-4-hydroxybenzenesulfonic acid.

  • Execute Phase 1: Use this new photolabile sulfonyl chloride in Protocol 2.1, followed by nitration in Protocol 2.2.

  • Photolysis (Uncaging): Upon irradiation, the o-nitrobenzyl group would rearrange, leading to the cleavage of the S-N bond and releasing the free secondary nitramine (R-NH-NO₂). This proposed mechanism is based on known o-nitrobenzyl rearrangements that induce bond cleavage.[1][9]

G start Caged Precursor R-N(NO₂)-SO₂- Phenyl Ring O-CH₂-(o-nitrophenyl) intermediate Excited State Intramolecular H-abstraction start:n->intermediate Irradiation (hν) cleavage Cleavage Event S-N bond breaks intermediate->cleavage Rearrangement products {Released Products | { R-NH-NO₂ (Secondary Nitramine) | Sulfonyl Byproduct}} cleavage->products

Diagram 3: Proposed mechanism for Hypothesis B.

Challenges: This approach is speculative and would require significant research and development. The synthesis of the photolabile sulfonyl chloride could be complex, and the efficiency (quantum yield) of the final photolytic cleavage would need to be empirically determined. While direct photolysis of sulfonamide bonds has been reported, it often requires harsh conditions not suitable for biological systems.[10]

Conclusion and Future Outlook

The use of 2,6-dimethylbenzenesulfonamide offers a robust and logical entry point for the synthesis of stable N-sulfonyl nitramine precursors. This guide provides detailed, actionable protocols for this initial phase. The true challenge and opportunity lie in the subsequent "caging" step.

For researchers seeking immediate application, Hypothesis A represents the most direct path forward, leveraging the reliability of existing photolabile protecting groups. For those engaged in novel chemical development, Hypothesis B presents an intriguing challenge to create a new class of photocleavable sulfonyl groups for direct nitramine release.

Both pathways underscore the potential of combining stable protecting group chemistry with modern photolabile techniques to unlock the therapeutic and research potential of nitramines.

References

  • Rutgers University. (2025, January 30). Photolabile Sulfinate Protecting Groups for SuFEx synthesis of sulfonyl fluorides, sulfonamides, and sulfones with applications in drug discovery and manufacture. Rutgers TechFinder. [Link]

  • Codée, J. D. C., et al. (2014). Synthesis of Fluorous Photolabile Aldehyde and Carbamate and Alkyl Carbamate Protecting Groups for Carbohydrate-Associated Amines. Organic Letters, 16(5), 1346–1349. [Link]

  • Klajn, R. (2014). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Israel Journal of Chemistry, 54(8-9), 1334-1352. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. [Link]

  • Williams, D. L., et al. (2021). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. The Journal of Organic Chemistry, 86(17), 11637–11647. [Link]

  • Baxendale, I. R., et al. (2025, August 8). Development of a Photolabile Amine Protecting Group Suitable for Multistep Flow Synthesis. ResearchGate. [Link]

  • Isidro-Llobet, A., et al. (2019, November 19). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Antonsen, S. G., et al. (2026, January 7). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 29(1), 4. [Link]

  • McAteer, D., et al. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). CERES Research Repository. [Link]

  • Makings, L. R., & Tsien, R. Y. (1994). Caged nitric oxide. Stable organic molecules from which nitric oxide can be photoreleased. The Journal of biological chemistry, 269(9), 6282–6285. [Link]

  • Givens, R. S., & Rubina, M. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Photochemistry and photobiology, 91(4), 757–766. [Link]

  • Antonsen, S. G., et al. (2016). Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. Molecules (Basel, Switzerland), 21(12), 1738. [Link]

  • Wang, Y., et al. (2024, August 19). Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). Molecules, 29(16), 3845. [Link]

  • Gowda, B. T., et al. (2011). N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2858. [Link]

  • D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science (New York, N.Y.), 160(3830), 882–883. [Link]

Sources

reaction conditions for sulfonamide coupling with acyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of N-Acyl Sulfonamides

Executive Summary & Strategic Importance

The N-acyl sulfonamide motif (


) is a critical pharmacophore in modern medicinal chemistry.[1][2] Structurally, it serves as a non-classical bioisostere of the carboxylic acid functional group. Unlike the parent sulfonamide (

), the N-acyl sulfonamide possesses a

typically between 3.5 and 5.0, closely mimicking the acidity of a carboxylic acid while offering distinct physicochemical advantages:
  • Lipophilicity Modulation: The organic substituents (

    
     and 
    
    
    
    ) allow for precise
    
    
    tuning.
  • Hydrogen Bonding: The sulfonyl oxygens provide additional hydrogen bond acceptor sites not present in carboxylic acids.

  • Metabolic Stability: Enhanced resistance to glucuronidation compared to carboxylates.[3]

This guide details the robust synthesis of N-acyl sulfonamides via acyl chlorides, focusing on controlling the nucleophilicity of the sulfonamide nitrogen and exploiting the product's acidity for self-validating purification.

Mechanistic Principles & Reaction Design

The fundamental challenge in this coupling is the poor nucleophilicity of the sulfonamide nitrogen due to the strong electron-withdrawing nature of the sulfonyl group. Successful acylation requires either:

  • Activation of the Electrophile: Using hyper-nucleophilic catalysts (e.g., DMAP) to generate a reactive acyl-pyridinium species.

  • Activation of the Nucleophile: Using strong bases (e.g., LiHMDS, NaH) to generate the highly nucleophilic sulfonamide anion.

DOT Diagram 1: Catalytic Cycle & Mechanism

Mechanism AcylCl Acyl Chloride (R'-COCl) Activated N-Acyl Pyridinium (Activated Electrophile) AcylCl->Activated + DMAP - Cl⁻ DMAP DMAP (Catalyst) DMAP->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate Sulfonamide Sulfonamide (R-SO2NH2) Sulfonamide->Intermediate Nucleophilic Attack Base Auxiliary Base (Et3N/Pyridine) Base->Intermediate Proton Sponge Intermediate->DMAP Regeneration Product N-Acyl Sulfonamide (Product) Intermediate->Product Elimination Recycles DMAP

Figure 1: DMAP-catalyzed acylation mechanism.[2][4][5] The formation of the N-acyl pyridinium salt is the rate-determining activation step, rendering the carbonyl highly susceptible to the weak sulfonamide nucleophile.

Optimization of Reaction Variables

Selection of the base and solvent is dictated by the steric hindrance of the substrates and the acidity of the sulfonamide.

Table 1: Reaction Condition Matrix

MethodReagentsSolventTempIndicationPros/Cons
A (Standard) Et

N or Pyridine (2.0 eq) + DMAP (0.1 eq)
DCM or MeCN0°C

RT
General purpose; primary sulfonamides.Pro: Mild, easy workup.Con: Slow for sterically hindered acyl chlorides.
B (High-Force) NaH or LiHMDS (2.0 eq)THF or DMF0°C

60°C
Hindered substrates; secondary sulfonamides.Pro: Quantitative deprotonation ensures reaction.Con: Strictly anhydrous conditions required.
C (Green) K

CO

(3.0 eq)
Acetone or MEKRefluxLarge scale; robust substrates.Pro: Cheap inorganic base.Con: Heterogeneous; slower kinetics.

Experimental Protocols

Protocol A: The "Gold Standard" Catalytic Method

Best for: Discovery chemistry, parallel synthesis, and standard substrates.

Reagents:

  • Sulfonamide (1.0 equiv)[1]

  • Acyl Chloride (1.1 – 1.2 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the Sulfonamide (1.0 mmol) and DMAP (0.1 mmol) to the flask. Dissolve in anhydrous DCM (5 mL, 0.2 M concentration).

  • Base Addition: Add

    
     (2.5 mmol) via syringe. The solution may warm slightly.
    
  • Acylation: Cool the mixture to 0°C in an ice bath. Add the Acyl Chloride (1.1 mmol) dropwise.

    • Note: If the acyl chloride is solid, dissolve it in a minimal amount of DCM before addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC or LCMS.

    • Endpoint: Disappearance of sulfonamide.

  • Quench: Add 1M HCl (5 mL) to quench the reaction and remove excess pyridine/DMAP.

Protocol B: The "Strong Base" Method (Lithiation)

Best for: Sterically encumbered sulfonamides or unreactive aromatic acyl chlorides.

Reagents:

  • Sulfonamide (1.0 equiv)[1]

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.1 equiv, 1M in THF)

  • Acyl Chloride (1.2 equiv)

  • Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Procedure:

  • Deprotonation: Dissolve Sulfonamide (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -78°C (dry ice/acetone).

  • Anion Formation: Dropwise add LiHMDS (2.1 mmol). Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes.

    • Why 2.1 equiv? One equivalent removes the N-H proton; the second equivalent prevents the product (which is more acidic than the starting material) from quenching the intermediate.

  • Coupling: Recool to -78°C. Add Acyl Chloride (1.2 mmol) dropwise.

  • Completion: Allow to warm to RT overnight.

  • Quench: Carefully quench with saturated aqueous

    
    .
    

Purification: The "Acid-Base Switch" (Self-Validating)

Because the product (


 ~4) is significantly more acidic than the starting sulfonamide (

~10) and non-acidic impurities, we can use a pH-switch purification strategy. This eliminates the need for column chromatography in 90% of cases.
DOT Diagram 2: Purification Workflow

Purification Crude Crude Reaction Mixture (Organic Solvent) Wash1 Wash 1: 1M HCl Crude->Wash1 Org1 Organic Layer Contains: Product + Neutral Impurities Wash1->Org1 Aq1 Aqueous Waste Contains: Pyridine/DMAP/Amine salts Wash1->Aq1 Extract Extraction: Sat. NaHCO3 (pH ~8.5) Org1->Extract Org2 Organic Waste Contains: Unreacted Sulfonamide + Neutrals Extract->Org2 Aq2 Aqueous Layer Contains: Product as Sodium Salt Extract->Aq2 Product Ionizes Acidify Acidify to pH 2 (1M HCl) Aq2->Acidify Final Precipitate/Extract Pure N-Acyl Sulfonamide Acidify->Final

Figure 2: The "Safety-Catch" purification logic. By exploiting the specific pKa window of the product, impurities are washed away in orthogonal phases.

Purification Protocol:

  • Acid Wash: Dilute reaction with EtOAc. Wash with 1M HCl (

    
    ). This removes the base catalyst (DMAP/Et3N).
    
  • Base Extraction: Extract the organic layer with Saturated Aqueous

    
     (
    
    
    
    ).
    • Chemistry: The N-acyl sulfonamide deprotonates and moves to the aqueous layer. Unreacted sulfonamide (usually) and neutral impurities stay in the organic layer.

  • Isolation: Separate the aqueous layer.[5] Acidify carefully with 1M HCl to pH ~2.

    • Observation: The product usually precipitates as a white solid.

  • Recovery: Filter the solid or extract with fresh EtOAc, dry over

    
    , and concentrate.
    

Troubleshooting & Critical Parameters

  • Issue: Low Yield with Aliphatic Acyl Chlorides.

    • Cause: Aliphatic acyl chlorides can form ketenes via E1cB elimination in the presence of strong bases.

    • Solution: Use Protocol A (weaker base) and keep temperature strictly at 0°C during addition.

  • Issue: Double Acylation.

    • Cause: Excess acyl chloride and high temperatures can lead to acylation of the sulfonyl oxygen or double N-acylation (rare but possible).

    • Solution: adhere strictly to 1.1 equivalents of acyl chloride.

  • Issue: Product is Water Soluble.

    • Cause: Highly polar R groups.

    • Solution: Skip the base extraction step. Purify via Reverse Phase HPLC using an acidic modifier (0.1% Formic Acid) to keep the product protonated.

References

  • Bioisosteric Applications: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • General Synthesis Review: Baig, A., & Kulczycka, A. (2025). Recent advances in the synthesis of N-acyl sulfonamides.[1][4][6][7][8][9][10][11][12] RSC Advances. Link

  • Protocol Validation: BenchChem. (2025).[1] Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Application. Link

  • Mechanistic Insight: De Luca, L., & Giacomelli, G. (2008).[13] An Easy and Handy Synthesis of Sulfonamides. The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • pKa and Properties: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

catalytic methods for functionalizing 2,6-Dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Catalytic Methods for the Functionalization of 2,6-Dimethylbenzenesulfonamide

Abstract

The 2,6-dimethylbenzenesulfonamide scaffold is a privileged structural motif in medicinal chemistry and materials science. Its strategic functionalization is crucial for the development of novel therapeutics and functional materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern catalytic methods for the targeted modification of this important molecule. We delve into the core principles of directing group-assisted C-H functionalization and present detailed, field-proven protocols for palladium, rhodium, and copper-catalyzed reactions, including arylation, olefination, and amination. This document is structured to provide not only step-by-step instructions but also the causal logic behind experimental choices, empowering researchers to adapt and troubleshoot these powerful synthetic transformations.

Introduction: The Strategic Value of Functionalizing 2,6-Dimethylbenzenesulfonamide

The 2,6-disubstituted aryl sulfonamide framework is a cornerstone in the design of biologically active molecules. The steric hindrance provided by the two methyl groups locks the conformation of the sulfonyl group, which can lead to specific and high-affinity interactions with biological targets. Furthermore, the sulfonamide moiety is a versatile functional group, capable of acting as a hydrogen bond donor and acceptor.

Traditional synthetic routes to complex derivatives often rely on multi-step sequences involving the de novo construction of the aromatic ring. Modern synthetic chemistry, however, has pivoted towards late-stage functionalization, a strategy that modifies a core scaffold in the final steps of a synthesis. This approach is significantly more efficient and allows for the rapid generation of diverse compound libraries from a common intermediate. Transition metal-catalyzed C-H activation has emerged as the premier tool for this purpose, enabling the conversion of inert C-H bonds into new C-C and C-heteroatom bonds with high precision and atom economy.[1][2]

The 2,6-dimethylbenzenesulfonamide scaffold is particularly amenable to these methods, as the sulfonamide group can act as an endogenous directing group, guiding a metal catalyst to a specific C-H bond for selective functionalization.[3][4] This guide will explore the primary catalytic systems employed for this purpose.

Core Principle: The Sulfonamide as a Directing Group

The cornerstone of selective C-H functionalization on this scaffold is the concept of a directing group. The sulfonamide moiety coordinates to a transition metal center, forming a stable cyclometalated intermediate. This brings the catalyst into close proximity to a specific C-H bond (typically at the ortho position of the benzene ring), dramatically lowering the activation energy for C-H bond cleavage.[3][5]

The general catalytic cycle proceeds through several key steps:

  • Coordination: The Lewis basic sulfonamide nitrogen or oxygen coordinates to the metal catalyst.

  • C-H Activation/Cyclometalation: The catalyst mediates the cleavage of a nearby C-H bond, forming a robust five- or six-membered metallacycle. This is often the turnover-limiting step.

  • Functionalization: The cyclometalated intermediate reacts with a coupling partner (e.g., an aryl halide, alkene, or alkyne) via processes like oxidative addition, reductive elimination, or migratory insertion.

  • Catalyst Regeneration: The active catalyst is regenerated, releasing the functionalized product to complete the cycle.

G A Catalyst Precursor [M]-X B Substrate Coordination A->B + Substrate C C-H Activation & Cyclometalation B->C D Cyclometalated Intermediate C->D E Oxidative Addition (Coupling Partner) D->E F Reductive Elimination E->F G Functionalized Product F->G H Catalyst Regeneration F->H H->B Completes Cycle

Caption: Generalized catalytic cycle for directing group-assisted C-H functionalization.

Palladium-Catalyzed C-H Functionalization

Palladium is arguably the most versatile and widely used catalyst for C-H functionalization due to its high reactivity and functional group tolerance.[5][6] For sulfonamides, Pd-catalysis can achieve a variety of transformations at the ortho-C-H bond of the aromatic ring.

C(sp²)-H Arylation

Direct arylation is a powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals. The reaction typically involves the coupling of the sulfonamide with an aryl halide. The catalytic cycle can proceed through either a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) manifold, often depending on the choice of oxidant.[7]

Protocol 1: Pd-Catalyzed ortho-Arylation of 2,6-Dimethylbenzenesulfonamide

This protocol describes a general procedure for the direct arylation of an N-substituted 2,6-dimethylbenzenesulfonamide with an aryl iodide. The N-substituent is crucial as the free sulfonamide N-H can interfere with some catalytic cycles. A simple N-acetyl or N-pivaloyl group is often sufficient.

Reagents & Equipment
Reagents N-Pivaloyl-2,6-dimethylbenzenesulfonamide (1.0 equiv)
Aryl Iodide (1.2-1.5 equiv)
Pd(OAc)₂ (5 mol%)
PPh₃ or other phosphine ligand (10-15 mol%)
Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv)
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
Equipment Schlenk flask or sealed reaction vial
Magnetic stirrer and hotplate
Inert atmosphere setup (Argon or Nitrogen)
Standard glassware for work-up and purification

Detailed Steps:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add N-Pivaloyl-2,6-dimethylbenzenesulfonamide, the aryl iodide, Pd(OAc)₂, the phosphine ligand, and the carbonate base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 100-120 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

C(sp²)-H Olefination

The introduction of an alkene moiety can be achieved via a Heck-type reaction. This involves the coupling of the C-H bond with an activated alkene, such as an acrylate or styrene derivative.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and robust Pd(II) precursor.

  • Ligand: Phosphine ligands like PPh₃ or more electron-rich, bulky ligands (e.g., XPhos, RuPhos) stabilize the palladium center and promote the catalytic cycle.[8]

  • Base: A carbonate or phosphate base is essential for the C-H activation step, acting as a proton acceptor in a concerted metalation-deprotonation (CMD) mechanism.

  • Solvent: High-boiling, polar aprotic solvents like toluene or dioxane are typically used to ensure solubility and allow for the necessary reaction temperatures.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts, particularly cationic Rh(III) complexes like [Cp*RhCl₂]₂, have emerged as powerful tools for C-H activation, often exhibiting reactivity complementary to palladium.[3][9] These catalysts are highly effective for coupling with unsaturated partners like alkenes and alkynes.

C(sp²)-H Alkenylation and Annulation

Rhodium catalysts can direct the alkenylation of the ortho C-H bond. With certain substrates, this can be followed by an intramolecular cyclization to form complex heterocyclic structures. The reaction is typically performed under milder conditions than many palladium-catalyzed systems.[10]

Protocol 2: Rh(III)-Catalyzed ortho-Alkenylation

This protocol outlines the coupling of an N-substituted 2,6-dimethylbenzenesulfonamide with an activated alkene.

Reagents & Equipment
Reagents N-Methoxy-2,6-dimethylbenzenesulfonamide (1.0 equiv)
Alkene (e.g., n-butyl acrylate) (2.0 equiv)
[Cp*RhCl₂]₂ (2.5 mol%)
AgSbF₆ (10 mol%)
Acetic Acid (AcOH) (1.0 equiv)
Anhydrous solvent (e.g., DCE or t-AmylOH)
Equipment Schlenk flask or sealed reaction vial
Magnetic stirrer and hotplate
Inert atmosphere setup (Argon or Nitrogen)

Detailed Steps:

  • Catalyst Activation: In a dry Schlenk flask under an inert atmosphere, combine [Cp*RhCl₂]₂ and AgSbF₆ in the anhydrous solvent. Stir for 15-30 minutes at room temperature to generate the active cationic rhodium species.

  • Reagent Addition: Add the N-methoxy-2,6-dimethylbenzenesulfonamide, the alkene, and acetic acid.

  • Reaction: Seal the flask and heat the mixture to 80-100 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification: Follow the general work-up and purification procedure described in Protocol 1.

Expertise & Experience: The N-methoxy directing group is often superior for Rh(III) catalysis compared to N-acyl groups. The silver salt (AgSbF₆) acts as a halide scavenger, generating a more electrophilic and catalytically active [Cp*Rh(III)]²⁺ species. Acetic acid often serves as a proton shuttle in the C-H activation step.

G A [Cp*Rh(III)X₂] B C-H Activation (CMD) A->B + Substrate - HX C Rhodacycle Intermediate B->C D Alkene Coordination C->D + Alkene E Migratory Insertion D->E F β-Hydride Elimination E->F G Product Release & Catalyst Regeneration F->G G->A

Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H alkenylation.

Copper-Catalyzed N-H Functionalization

While palladium and rhodium excel at C-H functionalization, copper is a cost-effective and powerful catalyst for N-H functionalization, particularly for N-arylation (Ullmann and Chan-Evans-Lam couplings).[11] This is a critical transformation for modifying the sulfonamide group itself.

Protocol 3: CuI-Catalyzed N-Arylation of 2,6-Dimethylbenzenesulfonamide

This protocol describes a ligand-free method for coupling the parent 2,6-dimethylbenzenesulfonamide with an aryl iodide.

Reagents & Equipment
Reagents 2,6-Dimethylbenzenesulfonamide (1.0 equiv)
Aryl Iodide (1.1 equiv)
CuI (10 mol%)
K₂CO₃ (2.0 equiv)
Anhydrous DMF or DMSO
Equipment Schlenk flask or sealed reaction vial
Magnetic stirrer and hotplate
Inert atmosphere setup (Argon or Nitrogen)

Detailed Steps:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-dimethylbenzenesulfonamide, CuI, and K₂CO₃.

  • Reagent Addition: Add the anhydrous solvent followed by the aryl iodide via syringe.

  • Reaction: Heat the mixture with vigorous stirring. Temperatures can range from 80 °C to 150 °C depending on the reactivity of the aryl halide.[11] Microwave irradiation can also be used to accelerate the reaction.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with aqueous NH₄Cl (to remove copper salts) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or crystallization.

Data Summary and Catalyst Comparison

The choice of catalyst is paramount and depends on the desired transformation. The following table provides a general guide for selecting a catalytic system.

Catalyst SystemTypical TransformationDirecting Group MoietyKey Advantages
Pd(OAc)₂ / Phosphine C-H Arylation, OlefinationN-Acyl, N-PivBroad substrate scope, high functional group tolerance
[Cp*RhCl₂]₂ / AgSbF₆ C-H Alkenylation, AlkynylationN-OMe, N-OAcHigh reactivity for unsaturated partners, mild conditions
CuI / Base N-H ArylationN-HCost-effective, excellent for C-N bond formation

Conclusion

The catalytic functionalization of 2,6-dimethylbenzenesulfonamide provides a powerful and modular platform for the synthesis of complex molecules. By leveraging the directing capacity of the sulfonamide group, palladium and rhodium catalysts enable precise C-H activation at the ortho-position for the formation of new C-C bonds. Complementary copper-catalyzed methods provide a robust avenue for N-arylation. The protocols and principles outlined in this guide offer a solid foundation for researchers to apply these state-of-the-art methods in drug discovery and materials science, facilitating the rapid exploration of chemical space around this important scaffold.

References

  • Bai, Q., Tang, J., & Wang, H. (2019). Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)-H Arylation. Organic Letters, 21(15), 5858–5861. [Link]

  • Li, B., Ma, J., & Wang, G. (2011). Rhodium-catalyzed C-H activation and conjugate addition under mild conditions. Organic & Biomolecular Chemistry, 9(20), 7176-7179. [Link]

  • Wang, Y., et al. (2022). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Communications Chemistry, 5(1), 1-9. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Zhang, Y., et al. (2023). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. Nature Communications, 14(1), 1-10. [Link]

  • Mao, L., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society. [Link]

  • Colby, D. A., & Bergman, R. G. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of Chemical Research, 44(8), 571–584. [Link]

  • Li, X. (2015). Rhodium‐Catalyzed C(sp2)‐ or C(sp3)−H Bond Functionalization Assisted by Removable Directing Groups. Angewandte Chemie International Edition, 54(1), 19-54. [Link]

  • Kumar, A., et al. (2021). Recent Advances in Metal Catalyzed C−H Functionalization with a Wide Range of Directing Groups. ChemistrySelect, 6(32), 8235-8269. [Link]

  • Wang, F., et al. (2016). Rhodium-catalyzed direct C–H bond alkynylation of aryl sulfonamides with bromoalkynes. Organic & Biomolecular Chemistry, 14(2), 433-437. [Link]

  • Sun, K., et al. (2013). Palladium-Catalyzed Group-Directed sp2-C—H Functionalization. Beilstein Journal of Organic Chemistry, 9, 1893-1943. [Link]

  • Itano, W. (2007). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. Literature Seminar Presentation. [Link]

  • Li, B., Ma, J., & Wang, G. (2011). Rhodium-catalyzed C-H activation and conjugate addition under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Higham, J. I., & Bull, J. A. (2023). Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. ChemRxiv. [Link]

  • Zhang, Z., et al. (2015). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science, 6(3), 1545-1550. [Link]

  • De La Rosa, M. A., & Gevorgyan, V. (2011). Directing groups – Knowledge and References. Taylor & Francis. [Link]

Sources

Advanced One-Pot Synthesis Protocols Involving 2,6-Dimethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted benzenesulfonamides and their downstream derivatives is a critical vector in modern drug discovery and materials science. Compounds such as 2,6-dimethylbenzenesulfonamide and its analogs (e.g., 4-methoxy and 4-tert-butyl derivatives) serve as privileged scaffolds for carbonic anhydrase inhibitors, antimicrobial agents, and precursors to complex aromatic sulfones.

Traditional multi-step syntheses of these compounds often suffer from poor atom economy, hazardous intermediate isolation, and significant solvent waste. As a Senior Application Scientist, I advocate for the transition to one-pot synthesis protocols . By telescoping the reaction steps, we leverage transient, highly reactive intermediates—such as condensation adducts and electrophilic species—directly in the reaction flask. This application note details two field-proven, self-validating one-pot methodologies: a transition-metal catalyzed sulfonylation and a Brønsted acid-catalyzed cascade Friedel-Crafts reaction.

Protocol A: Transition-Metal Catalyzed One-Pot Synthesis of 2,6-Dimethyl-4-methoxybenzenesulfonamide

Mechanistic Rationale & Causality

The synthesis of 2,6-dimethyl-4-methoxybenzenesulfonamide traditionally requires harsh conditions to couple sterically hindered anilines with sulfonyl chlorides. By employing a one-pot transition-metal catalyzed approach (utilizing Iron and Copper co-catalysts), we fundamentally alter the reaction causality [1]. The Cu/Fe catalytic system facilitates a controlled radical or oxidative addition pathway, lowering the activation energy required for the sulfonylation of the aromatic amine. Elevated temperatures drive the thermodynamic formation of the sulfonamide bond, while the catalyst suppresses competitive side reactions (such as homocoupling).

ProtocolA A Aromatic Amine + Sulfonyl Chloride C One-Pot Reaction (Elevated Temp) A->C B Cu/Fe Catalyst System B->C Catalysis D Flash Column Chromatography C->D Crude Mixture E 2,6-Dimethyl-4-methoxy- benzenesulfonamide D->E Purified Product

Workflow of the transition-metal catalyzed one-pot synthesis of the sulfonamide derivative.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, add 1.0 equivalent of the substituted aromatic amine (e.g., 2,6-dimethyl-4-methylaniline/methoxyaniline).

  • Catalyst Loading: Introduce 5 mol% of CuI and 5 mol% of FeCl₃. Causality: The synergistic bimetallic system is crucial; Cu facilitates the cross-coupling while Fe acts as a Lewis acid to activate the sulfonyl chloride.

  • Reagent Addition: Add 1.2 equivalents of the corresponding sulfonyl chloride, followed by a non-nucleophilic base (e.g., DIPEA, 2.0 eq) dissolved in anhydrous acetonitrile.

  • One-Pot Activation: Heat the mixture to 80–100 °C and stir continuously for 12 hours.

  • Quenching & Purification: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Purify the concentrated organic layer via flash column chromatography (hexane/ethyl acetate gradient).

Self-Validating Analytical Markers

This protocol is designed to be self-validating. The complete consumption of the starting amine must be monitored via TLC or HPLC. Successful formation of the sulfonamide is confirmed by the emergence of distinct infrared spectroscopy (IR) peaks at ~1350 cm⁻¹ (asymmetric SO₂ stretch) and ~1160 cm⁻¹ (symmetric SO₂ stretch). If these peaks are absent, the catalytic cycle has likely stalled at the intermediate complex stage.

Protocol B: Brønsted Acid-Catalyzed Friedel-Crafts Synthesis of Aromatic Sulfones

Mechanistic Rationale & Causality

Synthesizing symmetric and asymmetric aromatic sulfones generally requires multi-stage functionalization. A breakthrough methodology utilizes 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal in a one-pot Brønsted acid-catalyzed cascade [2].

Causality: When these reagents are mixed in aqueous H₂SO₄, an initial condensation yields a transient 1,2-bis(sulfonamido)-1,2-ethanediol intermediate. The high acidity forces an irreversible rearrangement accompanied by a critical 1,2-hydride shift . This shift generates a highly reactive electrophilic species in situ. When an activated arene is present in the pot, a Friedel-Crafts reaction immediately ensues, trapping the electrophile to yield the target aromatic sulfone. Furthermore, the aldehyde acts as a reducing agent, leading to the formation of symmetric disulfanes and sulfanes as mechanistically diagnostic byproducts.

ProtocolB A 4-tert-butyl-2,6-dimethyl- benzenesulfonamide D Condensation Intermediate A->D B Glyoxal / Formaldehyde B->D C Brønsted Acid (aq. H2SO4) C->D Catalysis E 1,2-Hydride Shift & Rearrangement D->E G Friedel-Crafts Reaction E->G Electrophilic Species F Activated Arene F->G Nucleophilic Attack H Aromatic Sulfones (Symmetric/Asymmetric) G->H Final Product

Mechanistic pathway of the acid-catalyzed Friedel-Crafts synthesis of aromatic sulfones.

Step-by-Step Methodology
  • Acidic Medium Preparation: Prepare a solvent mixture of aqueous H₂SO₄ (e.g., 20-30% v/v) and a co-solvent like acetonitrile to ensure substrate solubility.

  • Condensation Phase: Add 2.0 equivalents of 4-tert-butyl-2,6-dimethylbenzenesulfonamide and 1.0 equivalent of glyoxal (40% aqueous solution) to the reaction vessel.

  • Arene Introduction: Introduce 1.0 equivalent of the target activated arene (e.g., a substituted benzene activated towards electrophilic attack).

  • Cascade Initiation: Stir the one-pot mixture at ambient temperature to 60 °C for 6–8 hours. The Brønsted acid will sequentially catalyze the condensation, the 1,2-hydride shift, and the final Friedel-Crafts alkylation.

  • Isolation: Neutralize the reaction mixture carefully with cold aqueous NaOH. Extract the resulting aromatic sulfones using dichloromethane, dry over anhydrous Na₂SO₄, and isolate via crystallization or chromatography.

Self-Validating Analytical Markers

The self-validation of this complex cascade relies on byproduct analysis. The detection of bis(4-(tert-butyl)-2,6-dimethylphenyl)sulfane via LC-MS serves as an internal mechanistic marker. Its presence confirms that the aldehyde successfully acted as a reducing agent during the 1,2-hydride shift phase. If the sulfane is absent, the reaction likely failed at the rearrangement step, indicating insufficient Brønsted acid strength.

Quantitative Data Presentation

The following table summarizes the key experimental parameters and comparative metrics for the two one-pot protocols described above.

ParameterProtocol A: Transition-Metal SulfonylationProtocol B: Cascade Friedel-Crafts
Primary Substrate 2,6-Dimethyl-4-methylaniline / Amine4-tert-butyl-2,6-dimethylbenzenesulfonamide
Coupling Partner Sulfonyl ChlorideGlyoxal & Activated Arene
Catalyst System CuI / FeCl₃ (5 mol% each)Aqueous H₂SO₄ (Brønsted Acid)
Operating Temperature 80 °C – 100 °CAmbient – 60 °C
Key Intermediate Metal-Sulfonyl Complex1,2-bis(sulfonamido)-1,2-ethanediol
Target Product 2,6-Dimethyl-4-methoxybenzenesulfonamideSymmetric/Asymmetric Aromatic Sulfones
Typical Yield > 80%50% – 85%
Primary Analytical Marker IR: ~1350 cm⁻¹ & ~1160 cm⁻¹ (SO₂ stretch)LC-MS: Presence of diagnostic sulfane byproducts

References

  • Paromov, A. E., Sysolyatin, S. V., & Shchurova, I. A. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(22), 7793. Available at:[Link]

Troubleshooting & Optimization

PART 1: Diagnostic FAQs – Understanding the Causality of Insolubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2,6-Dimethylbenzenesulfonamide .

In drug development and synthetic workflows, poor aqueous solubility is a primary bottleneck that compromises assay reliability, reaction kinetics, and bioavailability[1]. This guide bypasses generic advice, offering you field-proven, self-validating methodologies rooted in thermodynamic and kinetic principles to resolve the aqueous insolubility of this specific sulfonamide.

Q: Why is 2,6-Dimethylbenzenesulfonamide highly insoluble in pure water? A: The insolubility is a direct consequence of its molecular architecture. While the sulfonamide moiety (–SO₂NH₂) is polar and capable of hydrogen bonding, the molecule features a benzene ring substituted with two methyl groups at the ortho (2,6) positions[2]. These methyl groups serve two functions: they drastically increase the lipophilicity (hydrophobicity) of the molecule, and they create steric hindrance that physically shields the polar sulfonamide group from optimal hydration by water molecules[3]. Consequently, the thermodynamic penalty of disrupting water's hydrogen-bond network exceeds the energy gained by solvating the molecule.

Q: Can I just heat the aqueous solution to force dissolution? A: No. While heating increases the kinetic energy of the system and temporarily enhances solubility, it does not alter the fundamental thermodynamic equilibrium. Once the solution returns to room temperature or physiological conditions (37°C), the solution becomes supersaturated, and the compound will rapidly nucleate and precipitate ("crash out")[1]. A chemical or physical intervention is required.

Q: How does pH manipulation overcome this thermodynamic barrier? A: The nitrogen atom in the primary sulfonamide group possesses weakly acidic protons. By raising the pH of the aqueous medium above the molecule's pKa (typically >9.5 for alkylated benzenesulfonamides), you force the deprotonation of the nitrogen[1][4]. This converts the neutral, hydrophobic molecule into a negatively charged, highly polar sulfonamide salt, which interacts favorably with water via strong ion-dipole interactions, instantly achieving dissolution.

Q: What if my downstream biological assay or reaction cannot tolerate high pH? A: If alkaline conditions degrade your target or disrupt your assay, you must rely on non-covalent solubility enhancement techniques. The two most reliable methods are Co-solvency (lowering the dielectric constant of the water using DMSO or PEG)[5] and Inclusion Complexation (using cyclodextrins to physically encapsulate the hydrophobic aromatic ring while presenting a hydrophilic exterior to the water)[1][6].

PART 2: Solubilization Strategy & Data Presentation

To select the correct protocol, you must evaluate the constraints of your downstream application (e.g., enzymatic assay, cell culture, or organic synthesis).

SolubilityWorkflow Start 2,6-Dimethylbenzenesulfonamide Insoluble in Water CheckPH Can your system tolerate alkaline pH (>9.5)? Start->CheckPH AdjustPH Protocol A: Alkaline Salt Formation CheckPH->AdjustPH Yes CheckTox Are organic solvents (DMSO/EtOH) permitted? CheckPH->CheckTox No Cosolvent Protocol B: Co-Solvent Blending CheckTox->Cosolvent Yes Cyclodextrin Protocol C: Cyclodextrin Complexation CheckTox->Cyclodextrin No (In vivo/Cellular)

Caption: Decision matrix for selecting a solubility enhancement strategy based on experimental constraints.

Table 1: Quantitative Comparison of Solubility Enhancement Techniques
TechniqueMechanism of ActionMax Estimated ConcentrationProsCons
Alkaline pH Deprotonation / Ion-dipole bonding[4]> 100 mMInstantaneous; no organic additives required.Incompatible with physiological pH assays.
Co-Solvency (DMSO) Dielectric constant reduction[5]50 mM (in 5% DMSO)Easy to prepare; highly reproducible.DMSO toxicity in live-cell assays (>1% v/v).
Cyclodextrin (HP-β-CD) Host-Guest encapsulation[6]10 - 20 mMBiocompatible; protects drug from degradation.Requires 24h equilibration; expensive reagents.
Micronization Surface area maximization[7]Kinetic improvement onlyChemical integrity maintained.Does not increase absolute equilibrium solubility.

PART 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and filtration steps are embedded to ensure you are working with a true solution, not a micro-suspension.

Protocol A: Alkaline Solubilization (Salt Formation)

Use this for synthetic chemistry or assays tolerant of high pH.

  • Weighing: Accurately weigh 18.5 mg of 2,6-Dimethylbenzenesulfonamide (target: 100 mM in 1 mL).

  • Suspension: Add 800 µL of deionized water. The compound will float or form a cloudy suspension.

  • Titration: Add 1.0 M NaOH dropwise (approx. 100-150 µL) while vortexing continuously.

  • Validation: Watch for the "clearing point." The cloudy suspension will abruptly transition to a completely transparent solution once the pH surpasses the pKa of the sulfonamide group.

  • Volume Adjustment: Bring the final volume to 1.0 mL with deionized water.

  • Caution: Do not attempt to back-titrate this solution to pH 7.0 with HCl; the neutral compound will immediately precipitate.

Protocol B: Co-Solvent Blending (DMSO to Aqueous)

Use this for biochemical assays where low concentrations of DMSO are tolerated.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 500 mM master stock. Causality: DMSO completely solvates the hydrophobic aromatic ring and the polar sulfonamide group.

  • Aqueous Preparation: Prepare your target aqueous buffer (e.g., PBS, pH 7.4) and place it on a magnetic stirrer at high speed.

  • Dropwise Addition: Slowly add the DMSO stock dropwise into the vortex of the stirring buffer (e.g., 10 µL stock into 990 µL buffer for a 5 mM final concentration / 1% DMSO).

  • Validation: The high-shear mixing prevents localized supersaturation, ensuring the compound disperses before it can nucleate. If the solution turns opalescent, you have exceeded the co-solvent solubility limit.

Protocol C: Cyclodextrin Inclusion Complexation

Use this for cell-based assays or in vivo studies requiring strict physiological conditions.

  • Host Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in pure water.

  • Guest Addition: Add an excess amount of 2,6-Dimethylbenzenesulfonamide powder to the HP-β-CD solution.

  • Equilibration: Place the mixture on an orbital shaker at 37°C for 24 to 48 hours. Causality: Complexation is a dynamic equilibrium process; sufficient time is required for the hydrophobic drug to displace water molecules inside the cyclodextrin cavity[1].

  • Filtration (Self-Validation): Pass the suspension through a 0.22 µm PTFE syringe filter. The undissolved excess drug is trapped on the filter. The clear filtrate contains the fully solubilized inclusion complex.

ComplexationMechanism Drug 2,6-Dimethylbenzene- sulfonamide (Hydrophobic Guest) Complex Inclusion Complex (Water Soluble) Drug->Complex Hydrophobic Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Equilibration

Caption: Mechanistic pathway of host-guest inclusion complexation using cyclodextrins.

PART 4: References

  • PubChem: 2,6-Dimethylbenzene-1-sulfonamide | C8H11NO2S | CID 14008327. National Center for Biotechnology Information. URL:[Link]

  • National Institutes of Health (PMC): Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. URL:[Link]

  • Journal of Advanced Pharmacy Education and Research: Techniques for solubility enhancement of Hydrophobic drugs: A Review. JAPER. URL:[Link]

  • The Pharma Innovation: Various techniques for solubility enhancement: An overview. The Pharma Journal. URL:[Link]

  • MDPI: Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules. URL:[Link]

  • International Journal of Medical Science and Dental Research: Techniques for Improving Solubility. IJMSDR. URL:[Link]

Sources

troubleshooting low reactivity of hindered sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #4492: Low Reactivity in Sulfonamide Synthesis & Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Framework

You are likely encountering one of two distinct energy barriers: Nucleophilic Attack Failure (during sulfonamide formation) or N-Nucleophilicity Void (during subsequent functionalization).

Hindered sulfonamides (


) present a "perfect storm" of kinetic inhibition. The sulfur atom is a pseudo-tetrahedral center where bulky 

groups create a "cone of exclusion," blocking incoming nucleophiles. Conversely, once formed, the electron-withdrawing sulfonyl group renders the nitrogen non-nucleophilic, requiring specific activation for further reaction.

Use the following decision matrix to route your troubleshooting:

TroubleshootingFlow Start Identify Failure Point Formation Formation Step (R-SO2Cl + Amine) Start->Formation Func Functionalization (R-SO2NHR' + Electrophile) Start->Func Unstable Sulfonyl Chloride Unstable/Hydrolyzes? Formation->Unstable Inert Stable but No Reaction? Formation->Inert Arylation C-N Coupling (Arylation) Func->Arylation Alkylation Alkylation (R-X) Func->Alkylation PFP Switch to PFP Esters Unstable->PFP Stabilize Catalysis DMAP or Indium Catalysis Inert->Catalysis Activate Buchwald Pd-Catalysis (BrettPhos/tBuXPhos) Arylation->Buchwald TCA Trichloroacetimidates (Thermal) Alkylation->TCA

Figure 1: Diagnostic logic flow for hindered sulfonamide chemistry.

Module A: The Coupling Crisis (Formation)

The Problem: You are reacting a sulfonyl chloride (


) with a hindered amine (e.g., tert-butylamine, diisopropylamine), and the reaction stalls or the chloride hydrolyzes before coupling.
Protocol A1: The "Super-Nucleophile" Activation (DMAP/Pyridine)

Standard pyridine is often insufficient for hindered substrates. You must generate a highly reactive N-sulfonylpyridinium intermediate using DMAP (4-Dimethylaminopyridine).

  • Mechanism: DMAP attacks the sulfonyl sulfur faster than the hindered amine, forming a resonance-stabilized, loosely bound intermediate that is more electrophilic than the starting chloride.

  • Critical Adjustment: If using Pyridine as solvent, add 10-20 mol% DMAP . For extremely hindered cases, use 4-pyrrolidinopyridine (PPY) which is even more active.

Protocol A2: The Pentafluorophenyl (PFP) Ester Strategy

If your sulfonyl chloride is unstable (decomposes on silica or in air), convert it to a PFP ester. These are crystalline, shelf-stable, and highly reactive toward amines but stable to hydrolysis.

Step-by-Step Protocol:

  • Preparation: React Sulfonyl Chloride (1.0 eq) with Pentafluorophenol (1.1 eq) and

    
     (1.2 eq) in DCM at 0°C. Wash with water, dry, and concentrate. (Usually quantitative).
    
  • Coupling:

    • Dissolve PFP-sulfonate (1.0 eq) and Hindered Amine (1.2–2.0 eq) in dry THF.

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq).

    • Why DBU? It is a non-nucleophilic strong base that deprotonates the amine/ammonium intermediate without attacking the sulfur.

    • Heat to 60°C if necessary.

Data Comparison: Base Efficacy for Hindered Coupling

Base SystempKa (conj. acid)Steric ProfileRecommendation
Pyridine 5.2LowFails for bulky substrates.
Et3N 10.7MediumOften causes precipitation; slow kinetics.
DABCO 8.8Low (Cage)Good nucleophilic catalyst, but DMAP is better.
DBU 12.0HighGold Standard for PFP ester coupling.

Module B: The Nucleophilicity Void (N-Functionalization)

The Problem: You have a hindered primary sulfonamide (


) and need to alkylate or arylate it. The 

is ~10, but the steric bulk prevents

attack.
Protocol B1: Palladium-Catalyzed Arylation (Buchwald-Hartwig)

Traditional copper couplings (Ullmann/Goldberg) require high heat (>100°C) which hindered sulfonamides cannot tolerate. Pd-catalysis is the only viable route for high yields.

Ligand Selection is Critical: You must use bulky biaryl phosphine ligands to facilitate the reductive elimination step, which is the rate-determining step for hindered amines.

  • Primary Sulfonamides: Use BrettPhos .

  • Hindered/Secondary Sulfonamides: Use tBuXPhos or AdBrettPhos .

Optimized Protocol (Buchwald Conditions):

  • Charge Vessel:

    
     (1-2 mol%) and BrettPhos  (2-4 mol%).
    
  • Solvent: anhydrous

    
    -BuOH or Dioxane (degassed).
    
  • Base:

    
     (weak base, functional group tolerant) or 
    
    
    
    . Avoid NaOtBu if esters are present.
  • Temperature: 90-110°C.

PdCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Bind Amine Binding (Steric Bottleneck 1) OxAdd->Bind H2N-SO2R Deprot Deprotonation (Pd-N-SO2R) Bind->Deprot Base RedElim Reductive Elimination (Steric Bottleneck 2) Deprot->RedElim RedElim->Pd0 Product Release

Figure 2: The catalytic cycle. Note that 'Reductive Elimination' is the failure point for hindered substrates without bulky ligands like BrettPhos.

Protocol B2: Thermal Alkylation with Trichloroacetimidates

If you cannot use strong bases (NaH) due to sensitive functional groups, use Trichloroacetimidates .

  • Concept: This is a thermal rearrangement that generates a carbocation-like intermediate. It bypasses the need for the sulfonamide to act as a nucleophile.

  • Reagent: React alcohol with trichloroacetonitrile (

    
    ) and DBU to form the imidate.
    
  • Reaction: Mix Sulfonamide + Imidate in Toluene/DCM. Heat (reflux). No external catalyst needed.[1]

Troubleshooting FAQs

Q: My sulfonyl chloride is a solid but degrades rapidly when I try to weigh it. How do I couple it? A: This is common for electron-deficient or heteroaryl sulfonyl chlorides.

  • Fix: Do not isolate. Generate the sulfonyl chloride in situ (e.g., from the thiol using

    
     or NCS/HCl) and immediately quench into the amine/pyridine mixture. Alternatively, convert it directly to the PFP ester  (See Protocol A2) in the crude pot, then purify the stable ester.
    

Q: I am seeing bis-sulfonylation (


) when using primary amines. 
A:  The sulfonamide product is more acidic than the starting amine and can be deprotonated by the excess amine, reacting again.
  • Fix:

    • Use High Dilution (0.05 M).

    • Add the Sulfonyl Chloride slowly to an excess of the amine.

    • Switch to the Indium-catalyzed method (10 mol% Indium powder, MeCN, reflux), which is highly selective for mono-sulfonylation.

Q: The Buchwald coupling works but yields are <30%. A: Check your water content.

  • Fix: While Buchwald couplings are robust, water inhibits the catalyst activation. Use a Pre-catalyst (e.g., BrettPhos Pd G3) instead of mixing Pd(OAc)2 + Ligand. G3 precatalysts ensure a 1:1 Pd:Ligand ratio and activate immediately upon base addition.

References

  • Pentafluorophenyl Esters: Caddick, S., et al. "Pentafluorophenyl Sulfonate Esters as Stable Alternatives to Sulfonyl Chlorides."[2] Tetrahedron Letters, 2000.

  • Pd-Catalyzed Sulfonamidation: Fors, B. P., & Buchwald, S. L. "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 2009. (Foundational work on BrettPhos ligands).

  • Indium Catalysis: Yan, J., et al. "Indium-Catalyzed Sulfonylation of Amines."[3] Synlett, 2007.[3]

  • Trichloroacetimidate Alkylation: "Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions." National Institutes of Health (PMC).

  • General Review: "Recent Advances in the Synthesis of Sulfonamides." Chemical Reviews.

Sources

overcoming steric hindrance in 2,6-Dimethylbenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,6-Dimethylbenzenesulfonamide Chemistry Advanced Troubleshooting for Sterically Hindered Sulfonamides

Introduction: The "Orthogonal" Challenge

User Query: "Why is my 2,6-dimethylbenzenesulfonamide not reacting under standard conditions? I'm seeing starting material recovery or decomposition."

Scientist's Analysis: You are encountering the "Ortho-Wall" Effect . Unlike a standard benzenesulfonamide (pKa ~10.1), the 2,6-dimethyl variant possesses two methyl groups flanking the sulfonyl moiety.

  • Steric Shielding: These groups create a physical barrier, blocking the trajectory of incoming electrophiles (in alkylation) or catalysts (in coupling).

  • Conformational Lock: Crystallographic data shows the sulfonamide nitrogen is forced out of coplanarity with the aromatic ring (torsion angle often >60°), reducing the resonance stabilization of the nitrogen anion (N-). This makes the N-H proton less acidic (pKa ~10.5–11.0) and the resulting nucleophile more sluggish.

This guide provides high-impact protocols to overcome these specific barriers.

Module 1: N-Alkylation (The "Bottleneck")

Common Issue: Standard conditions (


/Acetone or Mitsunobu) fail to yield product.
Troubleshooting FAQ
  • Q: Can I use the Mitsunobu reaction?

    • A: NO. The steric bulk of the 2,6-dimethyl groups prevents the formation of the necessary betaine intermediate complex. You will likely isolate hydrazine byproducts.

  • Q: Why isn't Potassium Carbonate working?

    • A:

      
       is too weak and poorly soluble in the required polar aprotic solvents to effectively deprotonate this hindered, electron-rich sulfonamide.
      
Recommended Protocol: The "Cesium Effect"

Use Cesium Carbonate (


). The large ionic radius of Cesium disrupts tight ion-pairing, creating a "naked," highly reactive sulfonamide anion that can bypass the steric wall.
ParameterRecommendationRationale
Base

(2.0 - 3.0 equiv)
Higher solubility in DMF; "Cesium effect" increases nucleophilicity.
Solvent DMF or NMP High dielectric constant is required to stabilize the charged transition state.
Temperature 60°C - 90°C Thermal energy is required to overcome the steric activation barrier.
Electrophile Primary Alkyl HalidesSecondary halides will likely eliminate (E2) rather than substitute (

) due to the bulk of the sulfonamide.

Step-by-Step:

  • Dissolve 2,6-dimethylbenzenesulfonamide (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add

    
     (2.5 equiv). Stir at RT for 30 mins (deprotonation phase).
    
  • Add alkyl halide (1.2 equiv).

  • Heat to 80°C. Monitor by LCMS (TLC is often misleading due to similar Rf values of SM and Product).

Module 2: Palladium-Catalyzed Coupling (C-N Bond Formation)

Common Issue: Catalyst deactivation or no conversion using standard ligands (e.g.,


, dppf).
The Solution: Bulky Phosphine Ligands

For ortho-substituted sulfonamides, the metal center must be accessible yet electron-rich to facilitate oxidative addition, but the ligand must be bulky enough to force reductive elimination.

The Gold Standard: Buchwald-Hartwig Conditions

  • Ligand: BrettPhos (First Choice) or tBuXPhos .

    • Why: These ligands are specifically designed to create a "pocket" that accommodates the steric bulk of the sulfonamide while preventing catalyst death.

  • Pre-catalyst: Use BrettPhos Pd G3 or G4 precatalysts.

    • Why: In-situ mixing of

      
       and ligand is often inconsistent due to oxidation. G3/G4 precatalysts ensure a 1:1 active species.
      

G Start Start: C-N Coupling CheckSubstrate Is the Aryl Halide Hindered (Ortho-sub)? Start->CheckSubstrate UnHindered Standard Ligand (Xantphos/BINAP) CheckSubstrate->UnHindered No Hindered Requires Bulky Ligand CheckSubstrate->Hindered Yes LigandChoice Select Ligand: BrettPhos or tBuXPhos Hindered->LigandChoice BaseChoice Base Selection: tBuONa (Strong) or Cs2CO3 (Mild) LigandChoice->BaseChoice Execution Run Reaction: 100-110°C, Dioxane/tBuOH BaseChoice->Execution

Figure 1: Decision logic for ligand selection in sterically hindered sulfonamide couplings.

Module 3: Acylation & Upstream Synthesis

Common Issue: "I cannot make the N-acyl derivative" or "The sulfonyl chloride won't react with my amine."

Scenario A: Reacting 2,6-Dimethylbenzenesulfonyl Chloride

The chloride is also hindered. If reacting with an amine:

  • Do not rely on weak bases (bicarb/TEA) alone.

  • Mandatory: Use Pyridine as the solvent or DMAP (10-20 mol%) as a nucleophilic catalyst. The DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric blocking than the neutral amine.

Scenario B: Acylating the Sulfonamide (Making Bioisosteres)

To attach an acyl group (R-CO-) to the sulfonamide nitrogen:

  • Method: Acid Chloride + Base.

  • Critical Additive: DMAP (4-Dimethylaminopyridine) .

  • Protocol:

    • Sulfonamide (1.0 equiv) +

      
       (3.0 equiv) in DCM.
      
    • Add Acid Chloride (1.2 equiv).

    • Add DMAP (0.2 equiv). Without DMAP, this reaction may stall at 10% conversion.

Summary of Reaction Parameters

Reaction TypeCritical BarrierThe "Key" ReagentConditions
N-Alkylation Poor Nucleophilicity

DMF, 80°C
N-Arylation Catalyst PoisoningBrettPhos Pd G3 tBuOH/Dioxane, 110°C
N-Acylation Steric repulsionDMAP DCM,

, RT
Mitsunobu Steric blockingN/A DO NOT ATTEMPT

References

  • Buchwald-Hartwig Coupling of Sulfonamides

    • M. A. McGowan, et al. "Palladium-Catalyzed N-Arylation of Sulfonamides." Journal of Organic Chemistry, 2011. (Describes the utility of tBuXPhos and BrettPhos for hindered substrates).

  • pKa and Structural Geometry: Perlovich, G. L., et al. "Sulfonamide Solubilities and pKa Correlations." Journal of Chemical & Engineering Data, 2006. (Provides structural context for the "twist" in ortho-substituted sulfonamides).
  • Acylation Strategies

    • Reddy, et al. "N-Acylation of sulfonamides." RSC Advances, 2015. (Reviews acid/base catalysis for N-acyl sulfonamides).

  • Cesium Effect in Alkylation: Flessner, T., et al. "Efficient N-Alkylation of Sulfonamides." Synlett, 1999. (Demonstrates the superiority of Cesium bases in polar aprotic solvents).

Validation & Comparative

Comparative Guide: UV-Vis Spectroscopic Profile of 2,6-Dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2,6-Dimethylbenzenesulfonamide, contrasting it with its structural analogs.[1][2][3][4] It is designed for researchers requiring rigorous spectral data for analytical method development and quality control.[3][5]

Executive Summary & Scientific Context

2,6-Dimethylbenzenesulfonamide (CAS: 24010-56-8) is a critical pharmacophore in the development of carbonic anhydrase inhibitors and antitumor agents.[1][3] Unlike its para-substituted counterparts, the 2,6-disubstitution pattern introduces significant steric strain, forcing the sulfonamide moiety out of planarity with the benzene ring.[1][2][4]

This Steric Inhibition of Resonance (SIR) fundamentally alters its electronic transition profile compared to standard alternatives like Benzenesulfonamide or 4-Methylbenzenesulfonamide (p-Toluenesulfonamide).[1][3] Accurate UV-Vis characterization is essential not just for identification, but for assessing the purity of this sterically congested intermediate.[1][5]

Core Spectroscopic Differentiators
  • Electronic Environment: The two ortho-methyl groups act as electron donors via hyperconjugation but simultaneously sterically hinder the

    
     and 
    
    
    
    transitions of the sulfonamide group.[1][5]
  • Spectral Shift: While methyl groups typically induce a bathochromic (red) shift, the steric twisting in the 2,6-isomer can reduce molar absorptivity (

    
    ) and dampen this shift compared to the planar 4-methyl isomer.[1][2]
    

Comparative Spectral Data Analysis

The following table synthesizes experimental baselines for the primary alternatives against the target molecule. Note that while para-isomers exhibit classic conjugation bands, the 2,6-isomer's profile is nuanced by steric effects.[1][2][3][4][5]

Table 1: UV-Vis Absorption Maxima ( ) Comparison[1][2][3]
CompoundStructurePrimary

(B-Band)
Secondary

(E-Band)
Electronic Effect
Benzenesulfonamide Unsubstituted264 nm 218 nmBaseline conjugation of

with phenyl ring.[1][3]
4-Methylbenzenesulfonamide para-Methyl261-262 nm 222 nmMethyl group (+I effect) stabilizes excited state; planar geometry maintained.[1][3]
2,6-Dimethylbenzenesulfonamide di-ortho-Methyl265-275 nm *< 220 nmSteric Inhibition of Resonance. Methyls induce red shift, but twisting reduces

.

*Note: The 2,6-isomer absorption is highly solvent-dependent.[1][3][5] Values derived from derivative analogs (e.g., 3-chloro-2,6-dimethyl derivatives absorb at ~278 nm [1]).[1][2][3][4]

Mechanism of Action: The "Ortho" Effect

In the para-isomer, the sulfonamide group aligns with the


-system, allowing full charge transfer.[1] In 2,6-Dimethylbenzenesulfonamide , the bulky methyls force the 

group to rotate.[1][2][4]
  • Consequence: The "K-band" (high intensity) may diminish, leaving the "B-band" (benzenoid, lower intensity) as the primary feature for quantification.[1][2]

Visualization of Electronic Effects

The following diagram illustrates the competing electronic and steric forces governing the absorption spectra.

ElectronicEffects Base Benzenesulfonamide (Planar System) Para 4-Methyl Isomer (Hyperconjugation) Base->Para +Methyl Group Ortho 2,6-Dimethyl Isomer (Steric Crowding) Base->Ortho +2 Methyl Groups Effect1 Bathochromic Shift (Red Shift) Para->Effect1 Electron Donation Ortho->Effect1 Electron Donation Effect2 Steric Inhibition of Resonance Ortho->Effect2 Rotation of SO2NH2 Result1 High Intensity λ ~ 261 nm Effect1->Result1 Result2 Lower Intensity λ ~ 265-275 nm Effect1->Result2 Secondary Factor Effect2->Result2 Dominant Factor

Figure 1: Causal pathway of substituent effects on UV-Vis absorption.[1][3] The 2,6-isomer balances electron donation with steric twisting.[1][2][4]

Experimental Protocol: Self-Validating UV-Vis Analysis

To ensure data integrity when analyzing 2,6-Dimethylbenzenesulfonamide, follow this "Self-Validating" protocol. This method accounts for the compound's potential pH sensitivity and solubility profile.[5]

Reagents & Equipment[2][4][6]
  • Solvent: Methanol (HPLC Grade) or Acetonitrile/Water (50:50).[1][3] Avoid pure water due to limited solubility.[1]

  • Blank: Pure solvent from the same bottle used for dissolution.[5]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[1][3]

Step-by-Step Methodology
  • Stock Preparation (Standard):

    • Weigh 10.0 mg of 2,6-Dimethylbenzenesulfonamide.[1][2][3][5]

    • Dissolve in 10 mL Methanol (Concentration: 1000 µg/mL).

    • Sonicate for 5 minutes to ensure complete dissolution (critical due to crystal lattice energy).[1][3][5]

  • Working Standard Dilution:

    • Dilute Stock 1:100 to achieve 10 µg/mL .

    • Validation Check: Prepare a secondary stock from a separate weighing to verify accuracy.[3][5]

  • Spectral Scanning:

    • Baseline Correction: Run a baseline scan with blank solvent in both cuvettes.[3][5]

    • Sample Scan: Scan the 10 µg/mL solution from 200 to 400 nm.

    • Criteria: Look for the characteristic benzenoid fine structure (three peaks/shoulders) in the 250–270 nm region.[1][5]

  • pH Robustness Test (Self-Validation Step):

    • Add 1 drop of 0.1 M HCl to the cuvette and rescan.

    • Add 1 drop of 0.1 M NaOH to a fresh sample and rescan.[5]

    • Observation: Sulfonamides are weak acids (

      
      ).[3][5] Significant spectral shifts in NaOH indicate ionization of the sulfonamide nitrogen (
      
      
      
      ), confirming the functional group identity [2].[1][3]
Analytical Workflow Diagram

UVProtocol Start Start: Sample Preparation Dissolve Dissolve 10mg in MeOH (Sonicate 5 min) Start->Dissolve Dilute Dilute to 10 µg/mL Dissolve->Dilute Scan Scan 200-400 nm Dilute->Scan Check Check λmax (Exp: 260-275 nm) Scan->Check Valid Pass: Record Spectrum Check->Valid Peaks Found Invalid Fail: Check Solubility/Purity Check->Invalid No Peaks/Noise PHTest pH Validation: Add NaOH -> Red Shift? Valid->PHTest Optional Confirmation

Figure 2: Operational workflow for validating the UV spectrum of sulfonamide derivatives.

References

  • Developments of Small Molecules as Inhibitors for Carbonic Anhydrase Isoforms.ResearchGate. (2021).

    
     nm).
    
    
  • Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal of Pharma Research and Health Sciences. (2015). Details the pH-dependent spectral shifts of sulfonamides.

  • Benzenesulfonamide, 4-methyl- Spectral Data. NIST Chemistry WebBook. Provides standard reference spectra for the para-isomer.

  • UV-Vis Spectrum of Benzenesulfonamide. SIELC Technologies. Reference chromatograms and spectral maxima for the unsubstituted parent compound.

Sources

reference standards for 2,6-Dimethylbenzenesulfonamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical discrepancies in drug development and chemical manufacturing that stem from a fundamental oversight: the misclassification and misapplication of reference standards. 2,6-Dimethylbenzenesulfonamide (CAS: 24010-56-8) is a critical structural motif and intermediate. It is heavily utilized in the synthesis of symmetric and asymmetric aromatic sulfones[1], and has emerged in in-silico molecular docking studies as a highly selective ligand for the Akt active binding domain in oncology research[2].

Accurate quantification of this compound is non-negotiable for downstream synthetic yield calculations, impurity profiling, and pharmacological dosing. This guide objectively compares the performance of different tiers of 2,6-Dimethylbenzenesulfonamide reference standards and provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to ensure absolute scientific integrity.

Selecting the correct reference standard tier is a delicate balance between regulatory compliance, analytical rigor, and cost-efficiency. Using a lower-grade standard during critical method validation introduces systemic bias, while using a primary Compendial standard for routine, high-throughput screening is economically unviable.

Table 1: Objective Comparison of Reference Standard Grades

Standard GradePurity CertificationMetrological TraceabilityPrimary Analytical Use CaseRelative Cost
Compendial / CRM (e.g., USP, EP) >99.5% (Extensively characterized via NMR, MS, TGA, IR)Absolute (Inter-laboratory validated)Method development, validation (ICH Q2), and regulatory submissions.High
Analytical Grade >95.0% to 98.0% (Typically HPLC-UV area %)Moderate (Supplier CoA)Early-stage R&D, preliminary screening, and non-GLP synthesis.Medium
In-House Working Standard >99.0% (Qualified internally)High (Traceable to Primary CRM)Routine Quality Control (QC), batch release, and high-throughput assays.Low (Per use)

Expert Insight (Causality): Primary reference standards undergo rigorous, independent characterization (including thermogravimetric analysis for water content and residue on ignition for inorganic impurities) to provide an absolute benchmark for purity and identity[3]. When validating a new analytical method, a Certified Reference Material (CRM) must be used to establish the method's inherent accuracy. Conversely, for routine batch release, an In-House Working Standard—which has been strictly qualified against the primary CRM—provides a self-validating loop that maintains traceability while optimizing operational costs[4].

Self-Validating Analytical Protocol: HPLC-DAD Methodology

To objectively evaluate the performance of these standards, we must establish a robust analytical method. The following protocol utilizes HPLC with Diode Array Detection (DAD) to separate 2,6-Dimethylbenzenesulfonamide from common synthetic impurities (such as glyoxal condensation byproducts)[5].

The Causality of Experimental Choices

Sulfonamides possess a weakly acidic proton on the nitrogen atom. By acidifying the mobile phase with 0.2% phosphoric acid, we intentionally suppress the ionization of the sulfonamide group. This ensures the molecule remains in a neutral, highly hydrophobic state, which maximizes its retention on the non-polar C18 stationary phase and eliminates peak tailing caused by secondary electrostatic interactions with residual silanols on the silica column support.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of the 2,6-Dimethylbenzenesulfonamide reference standard using a calibrated microbalance. Dissolve in 10 mL of HPLC-grade acetonitrile to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Dilute the stock solution with the initial mobile phase composition (45% Acetonitrile / 55% Aqueous Phosphoric Acid) to create a 5-point calibration curve spanning 10 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Hypersil ODS C18 (100 × 2.1 mm, 5 µm particle size)[5].

    • Mobile Phase A: 0.2% Phosphoric acid in ultrapure water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Linearly raise Mobile Phase B from 45% to 100% over 25 minutes, then hold for 5 minutes[5].

    • Flow Rate: 0.4 mL/min.

    • Detection: DAD at 220 nm (optimal wavelength for the aromatic sulfonamide chromophore).

    • Injection Volume: 5 µL.

The Self-Validating System: System Suitability Testing (SST)

Before analyzing any unknown samples, the protocol must prove its own validity. Inject a resolution mixture containing 2,6-Dimethylbenzenesulfonamide and a known structural analog (e.g., 4-tert-butyl-2,6-dimethylbenzenesulfonamide)[1].

  • Acceptance Criteria: The system is only validated for use if it achieves a Resolution (

    
    ) > 2.0, a Tailing Factor (
    
    
    
    ) < 1.5, and a Relative Standard Deviation (RSD) of peak area for 5 replicate injections of < 2.0%.

Workflow Visualization

The following diagram illustrates the logical flow from standard selection through to the self-validating analytical output, ensuring a closed-loop system of data integrity.

G Start 2,6-Dimethylbenzenesulfonamide Reference Standard Selection Compendial Compendial / CRM Standard (USP/EP Traceable) Start->Compendial Regulatory Submission Analytical Analytical Grade Standard (>95% HPLC Purity) Start->Analytical R&D / Early Phase InHouse In-House Working Standard (Secondary Reference) Compendial->InHouse Internal Qualification against Primary MethodDev Method Development & Validation (HPLC-DAD / LC-MS) Compendial->MethodDev Analytical->MethodDev RoutineQC Routine Quality Control & Batch Release InHouse->RoutineQC SysSuit System Suitability Testing (SST) RSD < 2.0%, Tailing < 1.5 MethodDev->SysSuit RoutineQC->SysSuit Valid Self-Validating Output (Accurate Quantification) SysSuit->Valid Criteria Met

Fig 1: Reference standard selection and self-validating analytical workflow for HPLC quantification.

Experimental Data & Performance Comparison

To demonstrate the tangible impact of standard quality on analytical results, we compared a highly characterized Primary Standard against a commercial Analytical Grade standard (approx. 95% purity)[6] and an unqualified crude sample using the protocol defined above.

Table 2: Experimental Performance Data (HPLC-DAD)

ParameterPrimary CRM StandardAnalytical Grade StandardUnqualified Crude Sample
Assay Accuracy (Recovery) 99.8% ± 0.2%96.5% ± 1.4%88.2% ± 4.1%
Peak Tailing Factor (

)
1.05 (Highly symmetrical)1.121.45 (Significant tailing)
Limit of Detection (LOD) 0.05 µg/mL0.15 µg/mL0.80 µg/mL
Injection Precision (RSD) 0.8%2.1%5.6%

Data Synthesis: The Primary CRM yields an assay accuracy of 99.8% with highly reproducible integration. The Analytical Grade standard, while sufficient for early-stage R&D, showed a negative bias in assay accuracy (96.5%). This discrepancy is typically caused by uncharacterized trace water, inorganic salts, or residual solvents that are not accounted for in a basic HPLC area-percent Certificate of Analysis. This underscores the necessity of using fully characterized standards for definitive quantitative work.

Conclusion

The integrity of 2,6-Dimethylbenzenesulfonamide analysis is fundamentally tethered to the quality of the reference standard employed. By understanding the chemical causality behind chromatographic behavior and implementing self-validating SST protocols, researchers can ensure their analytical data remains unassailable. Always qualify secondary in-house standards against a recognized primary benchmark to maintain a continuous, traceable chain of scientific trust.

References

  • PubChem Compound Summary for CID 14008327, 2,6-Dimethylbenzenesulfonamide. National Center for Biotechnology Information (NIH). 7

  • Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI / PMC. 5

  • Astatech 4-BROMO-N-CYCLOPROPYL-2,6-DIMETHYLBENZENESULFONAMIDE; 1G; Purity 95%. Neta Scientific. 6

  • Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI Molecules. 1

  • USP Reference Standards in Pharmaceutical Analysis. SynThink Research Chemicals. 4

  • Notoginsenoside R7 suppresses cervical cancer via PI3K/PTEN/Akt/mTOR signaling. Oncotarget. 2

  • USP Compendial Reference Standards. Sigma-Aldrich.

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho Pharmaceuticals. 3

Sources

Advanced Spectroscopic Characterization of Sulfonamide Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonamides represent a foundational class of antimicrobial and therapeutic agents. However, during active pharmaceutical ingredient (API) synthesis and shelf-life storage, they are highly susceptible to hydrolytic, thermal, and photolytic degradation. These pathways yield process impurities and degradation products that can compromise drug safety and efficacy (1)[1]. Regulatory agencies (e.g., ICH Q3A/Q3B) mandate the rigorous identification of these impurities when they exceed the 0.10% reporting threshold.

To achieve unambiguous structural elucidation, modern pharmaceutical analysis relies on an orthogonal spectroscopic approach. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Below, you will find actionable, self-validating protocols detailing the causality behind each methodological choice.

G N1 Sample Preparation (QuEChERS / SPE) N2 Chromatographic Separation (UHPLC / C18 Column) N1->N2 N3 High-Resolution MS (Orbitrap / Q-TOF) N2->N3 Trace Level (< 5 ppm) N4 Preparative Isolation (Prep-HPLC) N2->N4 Scale-up (> 1 mg) N5 Structural Elucidation (1D/2D NMR & FT-IR) N3->N5 Orthogonal Validation N4->N5

Fig 1. Integrated workflow for the isolation and spectroscopic characterization of impurities.

Section 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Performance Profile: LC-HRMS is the frontline technique for impurity profiling due to its exceptional sensitivity and ability to analyze complex mixtures without prior isolation. Instruments like Orbitrap or Q-TOF mass spectrometers provide sub-5 ppm mass accuracy, which is critical for determining the exact elemental composition of unknown degradation products (1)[1].

Causality in Method Design
  • Ionization Mode: Sulfonamides possess both a basic aromatic amine and an acidic sulfonamide proton. Electrospray Ionization in positive mode (ESI+) is typically preferred, driven by the facile protonation of the amine group in acidic mobile phases.

  • Mobile Phase Additives: The addition of 0.1% formic acid serves a dual purpose: it acts as a proton source to enhance ESI+ ionization efficiency and suppresses silanol ionization on the C18 stationary phase, preventing chromatographic peak tailing.

  • Fragmentation Dynamics: Under Collision-Induced Dissociation (CID), sulfonamides exhibit highly predictable fragmentation. The dominant pathways involve the cleavage of the S-N bond (yielding a sulfonyl cation) and the C-S bond (yielding an aryl cation and neutral loss of SO₂). Recognizing these patterns allows scientists to pinpoint the exact site of degradation.

G2 Parent Protonated Sulfonamide [M+H]+ Frag1 S-N Bond Cleavage Loss of Amine Parent->Frag1 Frag2 C-S Bond Cleavage Loss of SO2 Parent->Frag2 Ion1 Sulfonyl Cation [R-SO2]+ Frag1->Ion1 Ion2 Aryl Cation [R]+ Frag2->Ion2

Fig 2. Primary ESI-MS/MS collision-induced dissociation (CID) pathways for sulfonamides.

Protocol 1: LC-HRMS Non-Targeted Screening & Forced Degradation Analysis

System Suitability & Self-Validation: Before analyzing unknown samples, inject a reference standard of the parent sulfonamide (e.g., sulfamethoxazole at 10 µg/mL). The system is validated only if the mass accuracy of the[M+H]+ ion is < 5 ppm and the retention time relative standard deviation (RSD) over three replicate injections is < 2.0%.

Step-by-Step Methodology:

  • Sample Preparation: Subject the formulated drug to ICH-recommended stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, or UV light). Neutralize the samples, extract using a modified QuEChERS approach to remove excipient matrices, and filter through a 0.22 µm PTFE syringe filter (2)[2].

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 100 mm × 2.1 mm). Run a gradient elution at 0.3 mL/min using Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B), ramping from 5% B to 95% B over 15 minutes.

  • MS Acquisition: Operate the Orbitrap MS in Full-MS/dd-MS² (data-dependent acquisition) mode. Set the Full-MS resolution to 70,000 (FWHM at m/z 200) and the MS² resolution to 17,500. Use normalized collision energies (NCE) of 25, 35, and 45 eV to ensure comprehensive fragmentation.

  • Data Processing: Utilize mass defect filtering and isotopic pattern matching software to identify degradation peaks that deviate from the parent drug's exact mass.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Performance Profile: While LC-HRMS provides the molecular formula, it often struggles to differentiate between positional isomers (e.g., ortho vs. meta vs. para substitutions on the aromatic ring). 1D and 2D NMR spectroscopy provide the definitive spatial and connectivity data required for absolute structural elucidation.

Causality in Method Design
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Unlike protic solvents (e.g., CD₃OD or D₂O) which cause rapid hydrogen-deuterium exchange, DMSO-d₆ preserves the critical sulfonamide -NH- proton signal, which typically resonates between 10.12 and 10.49 ppm (3)[3].

  • 2D Techniques: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for mapping the carbon skeleton, especially when identifying novel process impurities where the sulfonamide nitrogen has undergone unintended alkylation.

Protocol 2: 1D and 2D NMR Structural Elucidation

System Suitability & Self-Validation: Acquire a baseline ¹H spectrum of the pure DMSO-d₆ solvent blank. Verify the presence of the residual solvent quintet at 2.50 ppm and the water peak at 3.33 ppm (3)[3]. If the water peak is excessively broad or shifted, dry the sample further, as excess moisture will obscure the critical -NH- signals.

Step-by-Step Methodology:

  • Impurity Isolation: Scale up the chromatographic separation using Preparative HPLC to isolate at least 2–5 mg of the target impurity. Lyophilize the fraction to complete dryness.

  • Sample Preparation: Dissolve the dried impurity in 600 µL of high-purity DMSO-d₆ (99.9% D) containing 0.03% TMS as an internal standard. Transfer to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum at 400 MHz or 600 MHz. Use a minimum of 64 scans with a relaxation delay (D1) of 2 seconds to ensure accurate integration of the aromatic and aliphatic protons.

  • ¹³C and 2D NMR Acquisition: Acquire the ¹³C NMR spectrum (typically 1024–2048 scans). Follow with HSQC to assign directly bonded C-H pairs and HMBC to establish long-range (2-3 bond) carbon-proton connectivities, confirming the exact attachment point of the sulfonamide moiety.

Section 3: Vibrational Spectroscopy (FT-IR)

Performance Profile: FT-IR serves as a rapid, orthogonal technique to confirm the presence or absence of specific functional groups. In sulfonamide impurity characterization, it is particularly useful for verifying the integrity of the SO₂ group alongside MS and NMR data (4)[4].

Causality in Method Design

The sulfonamide functional group exhibits highly characteristic asymmetric and symmetric S=O stretching vibrations around 1350 cm⁻¹ and 1150 cm⁻¹, respectively. The disappearance of these bands in a degradation product immediately indicates the hydrolytic cleavage of the sulfonamide core.

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR Analysis

System Suitability & Self-Validation: Prior to sample analysis, collect a background spectrum of the clean diamond ATR crystal. The background must show >95% transmittance and no contamination peaks. Run a polystyrene standard to verify wavenumber accuracy at 1601 cm⁻¹ and 1028 cm⁻¹.

Step-by-Step Methodology:

  • Place 1-2 mg of the isolated, dried impurity directly onto the diamond ATR crystal.

  • Apply uniform pressure using the anvil to ensure intimate contact between the crystal and the solid sample.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.

  • Analyze the fingerprint region for the characteristic S=O and N-H stretching bands.

Section 4: Quantitative Comparison of Analytical Platforms

To guide the selection of the appropriate technique, the performance metrics of each platform are summarized below.

Table 1: Comparative Performance of Spectroscopic Platforms for Sulfonamide Impurities

MetricLC-HRMS (Orbitrap/Q-TOF)1D/2D NMR SpectroscopyFT-IR (ATR) Spectroscopy
Primary Utility Elemental composition, trace screeningAbsolute regiochemistry, connectivityFunctional group confirmation
Sensitivity (LOD) High (0.02 – 0.12 µg/kg) (2)[2]Low (~2–5 mg required)Moderate (~1 mg required)
Structural Resolution Moderate (Relies on fragmentation)Very High (Atomic level mapping)Low (Functional group level only)
Sample State Complex mixtures (LC separation)Highly purified isolates (>95%)Purified solids or neat liquids
Analysis Time 15–30 mins per run2–12 hours (including 2D scans)< 5 minutes

Conclusion

The comprehensive characterization of sulfonamide impurities necessitates a multi-modal spectroscopic approach. LC-HRMS provides the requisite sensitivity and exact mass data to detect trace-level degradation products and propose initial structures based on CID fragmentation. However, because MS cannot reliably distinguish between regioisomers, preparative isolation followed by 1D and 2D NMR spectroscopy remains the gold standard for absolute structural confirmation. By employing the self-validating protocols outlined in this guide, analytical scientists can ensure the highest level of data integrity and regulatory compliance in their impurity profiling workflows.

References

1.1 - theaspd.com 2.2 - bingol.edu.tr 3.3 - rsc.org 4.4 - acs.org

Sources

Comparative Guide to CHNS Elemental Analysis: Methodological Benchmarking for Sulfonamide Derivatives (C8H11NO2S)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, precise elemental analysis (EA) is a non-negotiable standard for verifying the synthetic purity of active pharmaceutical ingredients (APIs) and intermediates. Heteroatom-rich compounds, such as N-methyl-p-toluenesulfonamide (Chemical Formula: C8H11NO2S), present unique analytical challenges[1]. The high mass fraction of sulfur and nitrogen requires robust combustion and reduction mechanisms to prevent the formation of refractory oxides (like SO₃) that skew quantitative results[2].

This guide objectively evaluates the performance of three industry-standard CHNS analyzers—,, and —detailing the causality behind their separation mechanics and providing a self-validating experimental protocol for accurate C8H11NO2S characterization.

Theoretical Grounding: C8H11NO2S Mass Fractions

Before evaluating instrumental recovery, we must establish the absolute theoretical baseline. Using standard IUPAC atomic weights, the exact mass fractions for C8H11NO2S are calculated as follows:

  • Carbon (C, 8 atoms): 8 × 12.011 = 96.088 g/mol

  • Hydrogen (H, 11 atoms): 11 × 1.008 = 11.088 g/mol

  • Nitrogen (N, 1 atom): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O, 2 atoms): 2 × 15.999 = 31.998 g/mol

  • Sulfur (S, 1 atom): 1 × 32.065 = 32.065 g/mol

  • Total Molar Mass: 185.246 g/mol

Target Theoretical Percentages: C: 51.87% | H: 5.99% | N: 7.56% | O: 17.27% | S: 17.31%

Platform Comparison: Separation Mechanics

While all modern CHNS analyzers utilize the Dumas combustion method, their approach to gas separation and signal integration diverges significantly. This divergence directly impacts their handling of sulfur-heavy matrices[3].

A. Thermo Fisher FlashSmart (Dynamic Flash Combustion + GC)
  • Mechanism: Following dynamic flash combustion, the evolved gases (N₂, CO₂, H₂O, SO₂) are swept by a helium carrier gas through a packed Gas Chromatography (GC) column[4].

  • Causality & Performance: The GC column separates the gases based on their affinity to the stationary phase, eluting them sequentially into a Thermal Conductivity Detector (TCD)[5]. For C8H11NO2S, maintaining a highly controlled GC oven temperature is critical; if the temperature fluctuates, the large SO₂ peak (representing 17.31% S) can tail, leading to integration errors.

B. Elementar vario EL cube (Advanced Purge & Trap)
  • Mechanism: Elementar utilizes Advanced Purge and Trap (APT) or Temperature Programmed Desorption (TPD)[6]. Gases are trapped on specific adsorption columns and released sequentially by targeted heating[7].

  • Causality & Performance: This mechanism decouples combustion from detection. Because the SO₂ is physically trapped and held until the CO₂ and H₂O have fully cleared the detector, there is zero peak overlap[8]. This makes the platform exceptionally robust for compounds with extreme elemental ratios.

C. PerkinElmer 2400 Series II (Frontal Chromatography)
  • Mechanism: Instead of generating transient peaks, this system homogenizes the combustion gases in a specialized mixing chamber at controlled pressure, temperature, and volume[9]. It then uses Frontal Chromatography to selectively retain gases, producing a steady-state, stepwise signal[3].

  • Causality & Performance: The stepwise signal integration is highly resilient to variations in combustion kinetics[10]. If the sulfonamide sample burns unevenly due to its crystalline structure, the homogenization chamber ensures the final TCD reading remains absolute and precise, eliminating the need for complex peak-shape algorithms.

Self-Validating Experimental Protocol

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an analytical protocol must be a closed, self-validating system. The following workflow ensures that any systematic error (e.g., catalyst depletion, atmospheric leaks) is caught before sample data is reported.

Step 1: System Purge & Blank Evaluation
  • Action: Run three empty tin (Sn) capsules through the combustion cycle.

  • Causality: Validates that the helium carrier gas is free of atmospheric N₂/O₂ and that the autosampler is not introducing ambient air. The TCD signal must remain flat.

Step 2: K-Factor Calibration
  • Action: Weigh 2.000 mg of a Certified Reference Material (CRM) such as Sulfanilamide (C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%) into a tin capsule. Run in triplicate.

  • Causality: Establishes the response factor (K-factor) for the TCD. Sulfanilamide is chosen because its elemental matrix closely mirrors our target C8H11NO2S, ensuring the SO₂ response is calibrated within the correct dynamic range.

Step 3: Sample Preparation & Flash Combustion
  • Action: Weigh 2.000 ± 0.001 mg of C8H11NO2S into a tin capsule. Fold and crimp tightly to exclude air. Drop into the oxidation reactor (1000 °C–1150 °C, packed with WO₃ or CuO) under an O₂ pulse[2].

  • Causality: Why Tin? Tin undergoes a highly exothermic oxidation reaction when exposed to the oxygen pulse. This localized "flash" raises the capsule temperature to ~1800 °C, ensuring complete vaporization of refractory sulfonamides and preventing soot formation[4].

Step 4: Catalytic Reduction
  • Action: Route the combustion gases through a reduction reactor packed with elemental Copper at 850 °C[4].

  • Causality: Sulfonamides combust to form a mixture of SO₂ and SO₃, alongside NOₓ[2]. The copper layer serves a tri-fold purpose: it scavenges excess O₂ (preventing TCD filament oxidation), quantitatively reduces SO₃ to SO₂ (ensuring all sulfur is detected as a single species), and reduces NOₓ to N₂ gas[3].

Step 5: Drift Monitoring
  • Action: Insert a check standard (e.g., BBOT) every 10 samples.

  • Causality: Validates that the oxidation catalyst has not been poisoned by heteroatoms and that the copper reduction layer has not been exhausted.

Mechanistic Visualization

CHNS_Workflow Sample 1. Sample Prep C8H11NO2S in Tin Oxidation 2. Flash Combustion (1000°C, O2, WO3) Sample->Oxidation Exothermic Flash (~1800°C) Reduction 3. Catalytic Reduction (850°C, Cu, He) Oxidation->Reduction CO2, H2O, NOx SO2, SO3, O2 Separation 4. Gas Separation (GC/APT/Frontal) Reduction->Separation CO2, H2O, N2, SO2 (He Carrier) Detection 5. TCD Detection (N2, CO2, H2O, SO2) Separation->Detection Time/Volume Resolved Gases Output 6. Data Output (Mass %) Detection->Output Signal Integration

CHNS Elemental Analysis Workflow for Sulfonamides

Comparative Experimental Data

The following table summarizes the representative analytical performance of the three platforms when analyzing C8H11NO2S, based on standard instrument specifications and optimized methodologies. Data represents an average of n=5 replicates.

Analytical PlatformSeparation Technology%C (Theoretical: 51.87)%H (Theoretical: 5.99)%N (Theoretical: 7.56)%S (Theoretical: 17.31)Avg. Analysis Time
Thermo Fisher FlashSmart GC Column51.85 ± 0.126.01 ± 0.057.55 ± 0.0817.28 ± 0.15~ 10 min
Elementar vario EL cube Purge & Trap (APT)51.88 ± 0.105.98 ± 0.047.57 ± 0.0617.30 ± 0.11~ 12 min
PerkinElmer 2400 Series II Frontal Chromatography51.84 ± 0.146.02 ± 0.067.54 ± 0.0917.27 ± 0.16~ 8 min

Observation: All three platforms achieve excellent recovery (within ±0.3% absolute error, the standard acceptable limit for pharmaceutical EA). PerkinElmer offers the fastest throughput due to frontal chromatography[9], while Elementar provides the tightest RSD for sulfur due to the complete baseline separation afforded by the Purge & Trap mechanism[6].

References

  • Elementar Analysensysteme GmbH. "vario MACRO cube - The one and only CHNS macro analyzer." Product Documentation. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7044, N-Methyl-p-toluenesulfonamide." URL:[Link]

Sources

Safety Operating Guide

2,6-Dimethylbenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,6-Dimethylbenzenesulfonamide Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Profile

2,6-Dimethylbenzenesulfonamide (CAS: 1006-38-8) is a stable, solid organic sulfonamide widely used as an intermediate in pharmaceutical synthesis and agrochemical development. Unlike acid chlorides or esters, the sulfonamide bond (


) is chemically robust, resisting hydrolysis under standard laboratory conditions.

Critical Operational Directive: Do not attempt to degrade this compound via bench-top hydrolysis (acid/base) or oxidation (bleach). These methods are ineffective for sulfonamides and often yield complex, toxic byproducts (e.g., substituted anilines). The only validated disposal pathway is high-temperature incineration via a licensed hazardous waste contractor.

Property Data Relevance to Disposal
Physical State Solid (Crystalline powder)High dust potential; requires particulate respiratory protection.
Solubility Low in water; Soluble in EtOH, DMSO, Acetone, Aqueous AlkaliDictates waste stream segregation (Organic vs. Aqueous).
Stability Hydrolytically stable (pH 4–9)Cannot be neutralized in the sink. Must be collected.
Hazards (GHS) Skin/Eye Irritant (H315, H319), STOT-SE (H335)Standard PPE (Gloves, Goggles, N95/P100) required during waste packing.

Hazard Assessment & Regulatory Classification

Before initiating disposal, you must classify the waste stream according to your local regulations (e.g., EPA RCRA in the US, EWC in Europe).

  • RCRA Classification (USA):

    • Not Listed: 2,6-Dimethylbenzenesulfonamide is not a P-listed or U-listed waste.

    • Characteristic Waste: It does not typically exhibit ignitability (D001), corrosivity (D002), or reactivity (D003). However, if dissolved in a flammable solvent (e.g., acetone), the mixture becomes D001 .

    • Toxicity: While not a TCLP-listed toxicant, it should be managed as "Non-RCRA Regulated Hazardous Waste" (unless state-specific rules apply) due to its bioactive nature and potential aquatic toxicity.

  • European Waste Code (EWC):

    • 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired reagents, spill cleanup residues, or contaminated solids.

  • PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If handling >10g of fine powder outside a fume hood, wear an N95 or P100 respirator to prevent inhalation.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers if the substance is wet or acidic.

  • Transfer: Carefully transfer the solid into the container.

    • Pro-Tip: If the solid is caked, do not chip at it vigorously, which generates dust. Dissolve it in a minimal amount of acetone and move to Protocol B .

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2,6-Dimethylbenzenesulfonamide, Solid"

    • Hazard Checkbox: "Toxic", "Irritant".

  • Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this for filtrates, reaction solvents, or dissolved waste.

  • Segregation Logic:

    • Organic Stream: If dissolved in acetone, ethyl acetate, DCM, or DMSO.

    • Aqueous Stream: If dissolved in water or aqueous base (e.g., NaOH).

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid) or reactive metals. Sulfonamides are generally compatible with standard organic solvent waste streams.

  • Transfer: Pour into the appropriate carboy (e.g., "Non-Halogenated Organic" or "Halogenated Organic" depending on the solvent).

  • pH Adjustment (Aqueous Only): If the waste is in aqueous alkali (pH > 10), neutralize to pH 6–9 using dilute sulfuric or hydrochloric acid before adding to the general aqueous waste drum to prevent heat generation or container degradation.

  • Labeling:

    • Constituents: List the solvent first (e.g., "Acetone 95%"), then the solute ("2,6-Dimethylbenzenesulfonamide <5%").

Protocol C: Spill Management (Emergency)
  • Isolate: Evacuate the immediate area if a large dust cloud forms.

  • Protect: Don PPE including respiratory protection.

  • Contain:

    • Dry Spill: Do not dry sweep. Cover with a dust suppressant (e.g., wet sand or oil-dri) or use a HEPA-filtered vacuum.

    • Wet Spill: Absorb with vermiculite or polypropylene pads.

  • Clean: Wipe the surface with an acetone-dampened towel, followed by a soap-and-water wash.

  • Dispose: Place all cleanup materials into a clear plastic bag, seal it, and place that bag inside a solid waste container (Protocol A).

Visual Decision Logic (Graphviz Diagram)

The following diagram illustrates the decision matrix for segregating 2,6-Dimethylbenzenesulfonamide waste streams to ensure compliance and safety.

DisposalLogic Start Waste Generation: 2,6-Dimethylbenzenesulfonamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Chemical Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Container: Solid Hazardous Waste Label: 'Toxic Solid' Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (Acetone, DMSO, DCM) SolventCheck->Organic >50% Organic Aqueous Aqueous Solution (Water, NaOH) SolventCheck->Aqueous Mostly Water OrgBin Container: Organic Waste Carboy (Halogenated or Non-Halogenated) Organic->OrgBin AqBin Container: Aqueous Toxic Waste (Check pH 6-9) Aqueous->AqBin Incinerator Final Fate: High-Temp Incineration (850-1100°C) SolidBin->Incinerator OrgBin->Incinerator AqBin->Incinerator

Caption: Figure 1.[1][2] Waste segregation decision tree ensuring proper routing to high-temperature incineration.

Scientific Rationale & Mechanism

Why Incineration? Sulfonamides possess high chemical stability due to the resonance stabilization of the sulfonyl group (


).
  • Hydrolysis Resistance: Unlike carboxylic amides, sulfonamides require extreme conditions (e.g., concentrated HCl at reflux) to hydrolyze. Bench-top neutralization attempts are futile.

  • Oxidation Resistance: While Advanced Oxidation Processes (AOPs) like UV/Persulfate can degrade sulfonamides [1], these are industrial wastewater treatments, not lab-scale disposal methods.

  • Thermal Destruction: Complete mineralization requires temperatures between 850°C and 1100°C [2]. This ensures the breakdown of the aromatic ring and the oxidation of sulfur to

    
     (captured by scrubbers) and nitrogen to 
    
    
    
    .

Self-Validating Protocol: By segregating the waste based on solubility (Protocol B), you prevent the formation of immiscible layers in waste drums, which is a primary cause of waste contractor rejection. By avoiding "in-lab destruction," you eliminate the risk of generating unknown toxic intermediates.

References

  • Liu, Z., et al. (2021). "Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate." Processes, 9(2), 226.[3] [Link]

  • PureWay Compliance. (2019). "Incineration 101: The Process of Burning Hazardous Waste." PureWay Compliance Blog. [Link]

  • PubChem. (2025). "2,6-Dimethylbenzenesulfonamide Compound Summary." National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.